molecular formula C25H23ClN2O3S2 B10801051 (S)-GNE-140

(S)-GNE-140

货号: B10801051
分子量: 499.0 g/mol
InChI 键: SUFXXEIVBZJOAP-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2S)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one is a recognized, potent, and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including those regulated by Wnt and insulin, and is implicated in the pathogenesis of several major diseases. Its primary research value lies in its application as a chemical probe to elucidate the complex physiological and pathological functions of GSK-3β. Researchers utilize this compound to investigate mechanisms in neurological disorders, as GSK-3β is a key regulator of tau protein phosphorylation, a hallmark of Alzheimer's disease pathology . Furthermore, its role is explored in oncology, given that GSK-3β signaling can influence cell proliferation, apoptosis, and the response to chemotherapy in various cancer models . The inhibition of GSK-3β by this compound also makes it a valuable tool for studying metabolic diseases, stem cell biology, and inflammatory processes. By selectively modulating this key kinase, researchers can dissect its involvement in disease pathways and evaluate its potential as a therapeutic target for a wide range of conditions.

属性

IUPAC Name

(2S)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFXXEIVBZJOAP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)[C@@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-GNE-140 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S)-GNE-140

Introduction

This compound is the less active S-enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2] While its counterpart, (R)-GNE-140, exhibits significantly higher potency, the fundamental mechanism of action for this chemical scaffold involves the direct inhibition of LDHA.[3][4] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[5] This pathway is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect." By inhibiting LDHA, GNE-140 and its enantiomers disrupt the metabolic processes of highly glycolytic tumors, leading to reduced lactate production, inhibition of cell proliferation, and in some cases, cell death. This guide details the core mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols related to the study of the GNE-140 scaffold.

Core Mechanism of Action: LDHA Inhibition

The primary mechanism of action for the GNE-140 chemical class is the potent and selective inhibition of lactate dehydrogenase (LDH) isozymes. The more active (R)-enantiomer demonstrates high affinity for the active site of LDHA and LDHB. This inhibition blocks the terminal step of anaerobic glycolysis, preventing the regeneration of NAD+ from NADH and the conversion of pyruvate to lactate.

The direct consequences of LDHA inhibition include:

  • Reduced Lactate Production: A dose-dependent decrease in extracellular lactate is a hallmark effect of GNE-140 treatment in cancer cells.

  • Inhibition of Glycolysis: The blockage of pyruvate conversion leads to an overall attenuation of the glycolytic rate.

  • Altered Cellular Metabolism: Cells treated with LDHA inhibitors experience significant metabolic reprogramming, including an increase in intracellular pyruvate levels.

  • Cytostatic and Cytotoxic Effects: In cancer cells that are heavily reliant on glycolysis for energy and survival, LDHA inhibition leads to a decrease in proliferation and can induce cell death after sustained treatment.

cluster_legend Legend Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA TCA TCA Cycle (OXPHOS) Pyruvate->TCA Lactate Lactate LDHA->Lactate Conversion NAD NAD+ LDHA->NAD GNE140 This compound (and its enantiomer) GNE140->LDHA Inhibition Glycolysis Glycolysis NAD->Glycolysis required for NADH NADH NADH->LDHA Key_Inhibitor Inhibitor Key_Enzyme Enzyme Key_Metabolite Metabolite

Core Mechanism: Inhibition of LDHA by the GNE-140 scaffold.

Signaling Pathway of Acquired Resistance

A significant challenge with LDHA inhibitor monotherapy is the development of resistance. Cancer cells can adapt to the glycolytic block by upregulating alternative metabolic pathways, primarily oxidative phosphorylation (OXPHOS). This metabolic plasticity is often mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Inhibition of LDHA leads to metabolic stress and a decrease in cellular ATP levels, which activates AMPK. Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation, while promoting mitochondrial biogenesis and OXPHOS. This shift allows cancer cells to bypass their dependency on glycolysis and survive the effects of the inhibitor.

GNE140 This compound LDHA LDHA GNE140->LDHA Glycolysis Glycolysis LDHA->Glycolysis Blocks ATP Reduced ATP Glycolysis->ATP Leads to AMPK AMPK ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits OXPHOS Increased OXPHOS (Mitochondrial Respiration) AMPK->OXPHOS Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Resistance Drug Resistance OXPHOS->Resistance Leads to start Seed Cells in 384-well plates treat Add this compound (Dose-Response) start->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Add CellTiter-Glo® Reagent incubate->assay read Measure Luminescence assay->read analyze Calculate IC₅₀ (4-Parameter Curve Fit) read->analyze

References

(S)-GNE-140 as a Negative Control for LDHA Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cancer metabolism research, lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target. This enzyme catalyzes the conversion of pyruvate to lactate, a hallmark of the Warburg effect observed in many cancer cells. The development of potent and selective LDHA inhibitors is a key focus of anti-cancer drug discovery. (R)-GNE-140 is a potent inhibitor of both LDHA and LDHB, the two principal isoforms of lactate dehydrogenase.[1][2][3][4] To rigorously validate the on-target effects of (R)-GNE-140 and distinguish them from potential off-target activities, a well-characterized negative control is indispensable. This technical guide details the use of (S)-GNE-140, the less active enantiomer of GNE-140, as a negative control for LDHA inhibition studies.[1]

This compound provides an ideal chemical probe for these purposes, allowing researchers to dissect the specific consequences of LDHA engagement. This guide provides a comprehensive overview of the comparative activities of (R)-GNE-140 and this compound, detailed experimental protocols for key validation assays, and a discussion of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data comparing the activity of (R)-GNE-140 and its less active enantiomer, this compound.

CompoundTargetIC50 (nM)Fold Difference (S vs R)Reference
(R)-GNE-140 LDHA3\multirow{2}{}{18}
This compound LDHA54N/A
(R)-GNE-140 LDHB5\multirow{2}{}{N/A}
This compound LDHBN/AN/A

Table 1: Comparative Biochemical Potency of GNE-140 Enantiomers against LDHA and LDHB. N/A indicates that specific data for this compound against LDHB was not available in the searched literature, though it is consistently referred to as the less active enantiomer.

Cell LineAssay(R)-GNE-140 IC50/EC50This compound IC50/EC50Reference
MIA PaCa-2ProliferationSubmicromolarSignificantly higher
Chondrosarcoma (IDH1 mutant)Proliferation0.8 µMSignificantly higher
MDA-MB-231Lactic Acid Inhibition3.04 µMSignificantly higher
MDA-MB-231Cell Proliferation (7 days)10.51 µMSignificantly higher

Table 2: Comparative Cellular Activity of GNE-140 Enantiomers. "Significantly higher" indicates that while the (S)-enantiomer is established as the less active control, specific IC50/EC50 values were not consistently reported in the reviewed literature.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GNE140_Signaling_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Signaling Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA/B Pyruvate->Lactate AMPK AMPK Lactate->AMPK R_GNE140 (R)-GNE-140 R_GNE140->Pyruvate Inhibits R_GNE140->Lactate S_GNE140 This compound (Negative Control) mTOR mTOR AMPK->mTOR OXPHOS Oxidative Phosphorylation AMPK->OXPHOS Activates in resistant cells S6K S6K mTOR->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: LDHA inhibition by (R)-GNE-140 and its impact on downstream signaling pathways.

Negative_Control_Workflow cluster_setup Experimental Setup cluster_assays Cellular & Biochemical Assays cluster_results Expected Results for a Validated On-Target Effect cluster_conclusion Conclusion start Start: Hypothesis (Phenotype is due to LDHA inhibition) treatment Treat cells with: 1. Vehicle (e.g., DMSO) 2. (R)-GNE-140 (Active Inhibitor) 3. This compound (Negative Control) start->treatment ldha_assay LDHA Activity Assay treatment->ldha_assay lactate_assay Lactate Production Assay treatment->lactate_assay viability_assay Cell Viability Assay treatment->viability_assay cetsa CETSA (Target Engagement) treatment->cetsa results Vehicle: Baseline activity (R)-GNE-140: Significant change This compound: No significant change ldha_assay->results lactate_assay->results viability_assay->results cetsa->results conclusion Conclusion: The observed phenotype is on-target (LDHA-mediated). results->conclusion

Caption: Experimental workflow for validating on-target effects using this compound as a negative control.

Experimental Protocols

Biochemical LDHA Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA by monitoring the oxidation of NADH to NAD+.

Materials:

  • Purified recombinant human LDHA

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Sodium Pyruvate

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • (R)-GNE-140 and this compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a stock solution of sodium pyruvate in assay buffer.

    • Prepare serial dilutions of (R)-GNE-140 and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add the test compounds ((R)-GNE-140 or this compound) or vehicle (DMSO in assay buffer).

    • Add the LDHA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Add the NADH solution to each well.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding the sodium pyruvate solution to each well.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to the LDHA activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitors.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium following treatment with the test compounds.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MIA PaCa-2)

  • Cell culture medium and supplements

  • (R)-GNE-140 and this compound

  • Lactate assay kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of (R)-GNE-140, this compound, or vehicle control for a specified period (e.g., 24-72 hours).

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time before reading the absorbance or fluorescence.

  • Data Analysis:

    • Generate a standard curve using the lactate standards provided in the kit.

    • Determine the lactate concentration in each sample from the standard curve.

    • Normalize the lactate concentration to the cell number (which can be determined in a parallel plate using a cell viability assay) to account for differences in cell proliferation.

    • Plot the percentage of lactate production inhibition versus inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • (R)-GNE-140 and this compound

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (containing protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LDHA

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Treat cultured cells with (R)-GNE-140, this compound, or vehicle at a fixed concentration for a defined period (e.g., 1 hour).

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble LDHA in each sample by SDS-PAGE and Western blotting using an anti-LDHA antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble LDHA as a function of temperature for each treatment condition.

    • A shift in the melting curve to higher temperatures in the presence of (R)-GNE-140 compared to the vehicle and this compound indicates target engagement and stabilization.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cells of interest

  • Opaque-walled 96-well plates

  • (R)-GNE-140 and this compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of (R)-GNE-140, this compound, or vehicle control.

    • Incubate for the desired duration (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Plot the percentage of viable cells (relative to the vehicle control) against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The use of this compound as a negative control is a critical component of any study employing its active enantiomer, (R)-GNE-140, to investigate the roles of LDHA in cancer biology and to validate it as a therapeutic target. The significant difference in potency between the two enantiomers provides a clear basis for distinguishing on-target from off-target effects. By following the detailed protocols provided in this guide, researchers can generate robust and reliable data to confidently attribute the observed biological effects to the specific inhibition of LDHA. This rigorous approach is essential for the advancement of LDHA-targeted cancer therapies.

References

(S)-GNE-140: A Technical Guide to the Less Active Enantiomer of a Potent Lactate Dehydrogenase A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[2] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a crucial role in maintaining the high glycolytic flux and regenerating NAD+ required for continued energy production.[2] Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This technical guide provides an in-depth overview of this compound, summarizing its biochemical activity, cellular effects, and the relevant experimental protocols for its study.

Biochemical and Cellular Activity

This compound is part of a racemic mixture, GNE-140, which potently inhibits lactate dehydrogenase. The majority of the inhibitory activity resides with the (R)-enantiomer, (R)-GNE-140, which is 18-fold more potent than the (S)-enantiomer.[3][4]

Table 1: Inhibitory Activity of GNE-140 Enantiomers and Racemate
CompoundTargetIC50 (nM)Notes
(R)-GNE-140LDHA3The highly active enantiomer.
(R)-GNE-140LDHB5Also shows activity against the LDHB isoform.
This compound LDHA ~54 (estimated) Estimated to be 18-fold less potent than the (R)-enantiomer.
GNE-140 (racemate)LDHANot explicitly statedA mixture of (R)- and (S)-enantiomers.

In cellular contexts, inhibition of LDHA by compounds like GNE-140 leads to a decrease in lactate production and can inhibit the proliferation of cancer cells that are highly dependent on glycolysis. For instance, the racemate GNE-140 has been shown to inhibit the proliferation of various cancer cell lines and reduce lactate levels.

Signaling Pathways

LDHA-Mediated Glycolysis

LDHA is a key player in the final step of anaerobic glycolysis. By converting pyruvate to lactate, it regenerates the NAD+ necessary for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis to proceed. Inhibition of LDHA disrupts this cycle, leading to a buildup of pyruvate and a depletion of NAD+, ultimately halting glycolysis and ATP production.

LDHA_Glycolysis_Pathway cluster_LDHA LDHA Catalysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Multiple Steps GAP->Pyruvate NAD+ -> NADH Lactate Lactate Pyruvate->Lactate LDHA LDHA NAD NAD+ NADH NADH NAD->NADH S_GNE_140 This compound S_GNE_140->LDHA

Caption: LDHA's role in glycolysis and its inhibition by this compound.

Acquired Resistance to LDHA Inhibition: The AMPK-mTOR-S6K Pathway

Prolonged inhibition of LDHA can lead to metabolic reprogramming in cancer cells, resulting in acquired resistance. One key mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway. Reduced ATP levels due to glycolytic inhibition lead to an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and its downstream effector, S6 kinase (S6K), leading to changes in protein synthesis and a shift towards alternative energy-producing pathways like oxidative phosphorylation.

Resistance_Pathway S_GNE_140 This compound LDHA LDHA S_GNE_140->LDHA inhibits Glycolysis Glycolysis LDHA->Glycolysis drives ATP ATP levels Glycolysis->ATP produces AMP_ATP_ratio AMP/ATP Ratio ATP->AMP_ATP_ratio decreases AMPK AMPK AMP_ATP_ratio->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits OXPHOS Oxidative Phosphorylation AMPK->OXPHOS promotes S6K S6K mTORC1->S6K activates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes Resistance Acquired Resistance OXPHOS->Resistance leads to

Caption: AMPK-mTOR-S6K pathway in acquired resistance to LDHA inhibition.

Experimental Protocols

Biochemical LDHA Inhibition Assay (Spectrophotometric)

This protocol outlines a general method to determine the in vitro inhibitory activity of this compound on LDHA by monitoring the oxidation of NADH.

Materials:

  • Recombinant human LDHA enzyme

  • Pyruvate (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • NADH solution

    • This compound dilution or vehicle control

  • Initiate the reaction by adding the pyruvate solution to each well.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Measure the decrease in absorbance at 340 nm over time (kinetic read), which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a glycolysis-dependent line)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO in medium).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Extracellular Lactate Production Assay

This protocol provides a general method for measuring the amount of lactate secreted by cells into the culture medium following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 24- or 96-well cell culture plates

  • Commercial lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or a vehicle control in fresh medium.

  • Incubate for the desired time period (e.g., 24 hours).

  • Collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any detached cells or debris.

  • Perform the lactate assay on the clarified supernatant according to the manufacturer's instructions of the chosen commercial kit. This typically involves adding a reaction mixture containing lactate oxidase and a probe to generate a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the lactate concentration in each sample by comparing the readings to a standard curve generated with known lactate concentrations.

  • Normalize the lactate concentration to the cell number or total protein content in the corresponding well.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Biochemical_Assay Biochemical LDHA Inhibition Assay Cell_Culture Cancer Cell Culture Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability Lactate_Assay Extracellular Lactate Production Assay Cell_Culture->Lactate_Assay Animal_Model Animal Model (e.g., Mouse Xenograft) Cell_Viability->Animal_Model Promising Results Dosing Dosing with This compound Animal_Model->Dosing PK_Study Pharmacokinetic (PK) Study Dosing->PK_Study Efficacy_Study Tumor Growth Efficacy Study Dosing->Efficacy_Study

Caption: General workflow for the evaluation of this compound.

Conclusion

This compound, as the less active enantiomer of a potent LDHA inhibitor, serves as an important tool for understanding the structure-activity relationship of this class of compounds and as a negative control in experiments involving the more active (R)-enantiomer. While its direct therapeutic potential may be limited compared to its counterpart, the study of this compound contributes to the broader effort of developing effective metabolic therapies for cancer. The provided data and protocols offer a foundational guide for researchers investigating the role of LDHA in cancer and the development of novel inhibitors.

References

(S)-GNE-140: A Technical Guide to a Lactate Dehydrogenase A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. It serves as a valuable tool for researchers in the fields of cancer metabolism and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with relevant experimental protocols and an exploration of the signaling pathways it perturbs.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the class of piperidine-2,4-diones. Its chemical structure is characterized by a central piperidine-2,4-dione core with three substitutions: a 2-chlorophenylthio group at the 3-position, and a 4-morpholinophenyl and a thiophen-3-yl group at the 6-position, with the (S)-stereochemistry at the chiral center.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name (S)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one[1][2]
Molecular Formula C₂₅H₂₃ClN₂O₃S₂[2][3][4]
Molecular Weight 499.04 g/mol
CAS Number 2003234-64-6
Appearance White to beige powder/solid
Solubility DMSO: ≥14.29 mg/mL (28.63 mM)
Storage Store at -20°C

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Biological Activity and Mechanism of Action

This compound is an inhibitor of lactate dehydrogenase (LDH), with primary activity against the LDHA isoform. LDH is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDHA is overexpressed and plays a crucial role in maintaining the NAD+ pool necessary for sustained glycolysis.

The (R)-enantiomer, (R)-GNE-140, is the more potent inhibitor of the two, with reported IC₅₀ values of 3 nM and 5 nM for LDHA and LDHB, respectively. This compound is reported to be 18-fold less potent than its (R)-counterpart. Inhibition of LDHA by GNE-140 leads to a reduction in lactate production and can induce cell death in glycolysis-dependent cancer cells.

Table 3: Biological Activity of GNE-140 Enantiomers

CompoundTargetIC₅₀Cell-based Assay (MIA PaCa-2)Reference(s)
(R)-GNE-140 LDHA3 nMReduces cellular lactate (IC₅₀ = 670 nM)
LDHB5 nMAffects proliferation (IC₅₀ = 430 nM)
This compound LDHA~54 nM (estimated)Less active enantiomer
GNE-140 (racemic) LDHA22 nM (diastereomeric mixture)

Note: The IC₅₀ for this compound is estimated based on the 18-fold lower potency compared to the (R)-enantiomer.

Signaling Pathways

Inhibition of Glycolysis

The primary signaling pathway affected by this compound is the glycolytic pathway. By inhibiting LDHA, it disrupts the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in lactate levels. This can have downstream effects on cellular metabolism and energy production.

Glycolysis_Inhibition Mechanism of Action of this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDHA LDHA SGNE140 This compound SGNE140->LDHA Inhibition

Caption: this compound inhibits LDHA, blocking the conversion of pyruvate to lactate.

Acquired Resistance via AMPK/mTOR/S6K Signaling

Prolonged exposure of cancer cells to GNE-140 can lead to the development of acquired resistance. This resistance mechanism has been shown to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, in turn, leads to the activation of the mTOR and S6K signaling pathways, which promotes a metabolic shift towards oxidative phosphorylation, thereby bypassing the dependency on glycolysis for survival.

Resistance_Pathway Acquired Resistance to GNE-140 GNE140 GNE-140 LDHA_inhibition LDHA Inhibition GNE140->LDHA_inhibition Glycolysis_block Glycolysis Blockade LDHA_inhibition->Glycolysis_block Metabolic_stress Metabolic Stress Glycolysis_block->Metabolic_stress AMPK AMPK Metabolic_stress->AMPK Activation mTOR mTOR AMPK->mTOR Activation S6K S6K mTOR->S6K Activation OXPHOS Oxidative Phosphorylation S6K->OXPHOS Upregulation Resistance Cell Survival & Resistance OXPHOS->Resistance

Caption: GNE-140 resistance is mediated by the AMPK/mTOR/S6K pathway, leading to increased oxidative phosphorylation.

Experimental Protocols

Synthesis and Purification of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The synthesis of related compounds has been described, suggesting a multi-step process likely involving the formation of the piperidine-2,4-dione core followed by the introduction of the substituent groups. Chiral separation of the racemic mixture would be required to isolate the (S)-enantiomer.

Lactate Dehydrogenase (LDH) Enzymatic Assay

This protocol is a general method for determining the inhibitory activity of compounds against LDH.

Workflow:

LDH_Assay_Workflow LDH Enzymatic Assay Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - NADH Solution - Pyruvate Solution - LDH Enzyme Solution - this compound dilutions start->prepare_reagents add_reagents Add to 96-well plate: - Assay Buffer - NADH - this compound prepare_reagents->add_reagents incubate1 Incubate at 37°C add_reagents->incubate1 add_pyruvate Initiate reaction by adding Pyruvate Solution incubate1->add_pyruvate measure Measure decrease in absorbance at 340 nm over time add_pyruvate->measure calculate Calculate % inhibition and IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for determining the IC₅₀ of this compound against LDH.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • NADH Solution: Prepare a stock solution of NADH in assay buffer. The final concentration in the assay is typically around 150 µM.

    • Pyruvate Solution: Prepare a stock solution of sodium pyruvate in assay buffer. The final concentration in the assay is typically around 500 µM.

    • LDH Enzyme Solution: Prepare a stock solution of LDHA enzyme in assay buffer. The final concentration should be optimized to yield a linear reaction rate.

    • This compound: Prepare a stock solution in DMSO and create a serial dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, NADH solution, and the desired concentration of this compound.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pyruvate solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of this compound compared to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Lactate Production Assay

This protocol measures the effect of this compound on lactate production in cultured cells.

Workflow:

Cellular_Lactate_Assay_Workflow Cellular Lactate Assay Workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24-72 hours) treat_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_lactate Measure lactate concentration in the supernatant using a commercial kit collect_supernatant->measure_lactate normalize Normalize lactate levels to cell number (e.g., via protein assay) measure_lactate->normalize calculate Calculate % reduction in lactate production and EC₅₀ normalize->calculate end End calculate->end

Caption: Workflow for assessing the effect of this compound on cellular lactate production.

Detailed Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected supernatants using a commercially available lactate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Normalization:

    • After collecting the supernatant, lyse the cells in the plate and measure the total protein content using a standard protein assay (e.g., BCA assay). Normalize the lactate concentration to the protein content to account for differences in cell number.

  • Data Analysis:

    • Calculate the percent reduction in lactate production for each concentration of this compound compared to the vehicle control.

    • Plot the percent reduction against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a low density and allow them to adhere.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Assess cell viability using a standard method such as the MTT assay, which measures the metabolic activity of viable cells, or a crystal violet assay, which stains the total biomass. For the MTT assay, incubate the cells with MTT solution, then solubilize the resulting formazan crystals and measure the absorbance.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, while being the less active enantiomer of the potent LDH inhibitor GNE-140, is a crucial chemical probe for studying the role of LDHA in cancer metabolism. Its well-defined structure and biological activity make it a valuable tool for in vitro and in vivo studies aimed at understanding the consequences of LDH inhibition and the mechanisms of resistance that may arise. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into novel cancer therapies targeting cellular metabolism. Further research to fully elucidate its physicochemical properties and to develop a detailed synthesis protocol would be beneficial to the scientific community.

References

(S)-GNE-140: A Technical Guide to the Less Active Enantiomer of a Potent Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This technical guide provides an in-depth overview of the (S)-enantiomer of GNE-140, the less active stereoisomer of this compound. While the (R)-enantiomer is a highly potent inhibitor of LDHA and LDHB, understanding the pharmacological profile of the (S)-enantiomer is crucial for a comprehensive understanding of GNE-140's biological activity and for the development of stereoselective inhibitors. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for the study of (S)-GNE-140. Furthermore, it visualizes the key signaling pathways influenced by GNE-140, providing a valuable resource for researchers in oncology and metabolism.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased production and secretion of lactate, which is facilitated by the enzyme lactate dehydrogenase (LDH). The LDH family of enzymes, particularly LDHA and LDHB, have emerged as attractive therapeutic targets for cancer therapy. GNE-140 is a novel, potent inhibitor of both LDHA and LDHB.[1][2] It exists as a racemic mixture of (R)- and (S)-enantiomers.[3] The (R)-enantiomer of GNE-140 is significantly more potent in its inhibitory activity.[1][2] This guide focuses on the characterization of the this compound enantiomer.

Chemical and Physical Properties

PropertyValue
IUPAC Name (6S)-3-[(2-chlorophenyl)sulfanyl]-4-hydroxy-6-[4-(morpholin-4-yl)phenyl]-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one
Molecular Formula C₂₅H₂₃ClN₂O₃S₂
Molecular Weight 499.04 g/mol
CAS Number 2003234-64-6
Appearance Off-white to gray solid
Solubility Soluble in DMSO

Mechanism of Action

This compound, like its (R)-enantiomer, is an inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). These enzymes catalyze the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+. By inhibiting LDHA and LDHB, GNE-140 disrupts the glycolytic pathway, leading to a reduction in lactate production and an accumulation of pyruvate. This metabolic disruption can inhibit the proliferation of cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.

Quantitative Data

The inhibitory potency of the GNE-140 enantiomers has been determined through in vitro enzymatic assays. The (R)-enantiomer is a potent inhibitor of both LDHA and LDHB. It has been reported that the (R)-enantiomer is 18-fold more potent than the (S)-enantiomer.

EnantiomerTargetIC₅₀ (nM)
(R)-GNE-140LDHA3
LDHB5
This compoundLDHA~54 (calculated)
LDHB~90 (calculated)

Calculated based on the 18-fold lower potency compared to the (R)-enantiomer.

Signaling Pathways

GNE-140 has been shown to impact several key signaling pathways in cancer cells. Inhibition of LDH can lead to metabolic stress, which in turn can trigger adaptive responses.

Glycolysis and Lactate Production

The primary signaling pathway affected by GNE-140 is the metabolic pathway of glycolysis. By inhibiting LDHA and LDHB, GNE-140 directly blocks the conversion of pyruvate to lactate.

Glycolysis_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH LDHA_LDHB LDHA / LDHB GNE140 This compound GNE140->LDHA_LDHB Inhibition

Caption: Inhibition of LDHA/LDHB by this compound blocks lactate production.

Acquired Resistance and the AMPK/mTOR/S6K Pathway

Prolonged treatment with LDH inhibitors can lead to the development of acquired resistance. In some cancer cell lines, this resistance is mediated by the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn modulates the mTOR and S6K signaling cascade, leading to an increase in oxidative phosphorylation.

Resistance_Pathway cluster_inhibition LDH Inhibition cluster_response Cellular Response GNE140 This compound LDHA LDHA GNE140->LDHA AMPK AMPK LDHA->AMPK Metabolic Stress mTOR mTOR AMPK->mTOR Inhibition S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation S6K->OXPHOS Upregulation Resistance Acquired Resistance OXPHOS->Resistance

Caption: Acquired resistance to GNE-140 can involve the AMPK/mTOR/S6K pathway.

Effects on p38 MAPK and Akt Signaling

GNE-140 has also been observed to affect other signaling pathways, including the p38 MAPK and Akt pathways. The inhibition of LDH can induce cellular stress, which may lead to the modulation of these pathways involved in cell survival and apoptosis.

p38_Akt_Pathway GNE140 This compound LDH_Inhibition LDH Inhibition GNE140->LDH_Inhibition Cellular_Stress Cellular Stress LDH_Inhibition->Cellular_Stress p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK Akt Akt Cellular_Stress->Akt Apoptosis_Survival Apoptosis / Survival p38_MAPK->Apoptosis_Survival Akt->Apoptosis_Survival Inhibition of Apoptosis

Caption: GNE-140 can modulate the p38 MAPK and Akt signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Synthesis and Chiral Separation

Workflow for Chiral Separation:

Chiral_Separation_Workflow Start Racemic GNE-140 Dissolve Dissolve in suitable solvent (e.g., Methanol/Ethanol) Start->Dissolve Inject Inject onto Chiral HPLC Column (e.g., CHIRALPAK® IA) Dissolve->Inject Elute Elute with mobile phase (e.g., Hexane/Ethanol with additive) Inject->Elute Collect Collect separated enantiomer fractions Elute->Collect Analyze Analyze fractions for enantiomeric purity (e.g., by analytical chiral HPLC) Collect->Analyze Evaporate Evaporate solvent Analyze->Evaporate End_S This compound Evaporate->End_S End_R (R)-GNE-140 Evaporate->End_R

References

(S)-GNE-140: A Technical Guide to its Application in Warburg Effect Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon whereby cancer cells predominantly produce energy through aerobic glycolysis, even in the presence of ample oxygen. This metabolic reprogramming is characterized by increased glucose uptake and lactate production. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and a prime therapeutic target for cancer. (S)-GNE-140 is the less active enantiomer of the potent LDHA inhibitor, GNE-140. While its counterpart, (R)-GNE-140, exhibits significantly higher potency, this compound serves as a crucial control compound in research to differentiate between specific, on-target effects of LDHA inhibition and any potential off-target effects of the chemical scaffold. This guide provides an in-depth technical overview of this compound's role in studying the Warburg effect, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action and Role in Warburg Effect Studies

This compound, like its more active enantiomer, is an inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme in the final step of aerobic glycolysis, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH, which is necessary for sustained high rates of glycolysis. By inhibiting LDHA, GNE-140 disrupts this key metabolic pathway, leading to a reduction in lactate production and an accumulation of pyruvate. This forces a metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation (OXPHOS) in cancer cells that are dependent on the Warburg effect.

The primary utility of this compound in research is as a negative control. Due to its significantly lower inhibitory activity against LDHA compared to (R)-GNE-140, it allows researchers to verify that the observed cellular effects of the active compound are indeed due to the inhibition of LDHA and not from other, non-specific interactions of the molecule. The racemic mixture, GNE-140, contains both enantiomers and is also a potent LDH inhibitor.[2]

Quantitative Data

The following tables summarize the available quantitative data for GNE-140 enantiomers and the racemate. It is important to note that (R)-GNE-140 is reported to be 18-fold more potent than this compound.[3][4]

Table 1: In Vitro Inhibitory Activity of GNE-140 Enantiomers

CompoundTargetIC50 (nM)Reference
(R)-GNE-140LDHA3[5]
(R)-GNE-140LDHB5
This compoundLDHANot explicitly reported, but 18-fold less potent than (R)-GNE-140

Table 2: Cellular Activity of GNE-140

Compound/RacemateCell LineEffectConcentration/IC50Reference
GNE-140 (racemate)MiaPaca2 (pancreatic)Growth arrest10 µM
GNE-140 (racemate)MDA-MB-231 (breast)Inhibition of glucose use and lactic acid production, growth arrest30-120 µM
GNE-140 (racemate)Breast cancer cells (ER+ and ER-)Inhibition of proliferation, LDH activity, and lactate production200-300 µM
(R)-GNE-140Chondrosarcoma cells (IDH1 mutant)Inhibition of proliferation0.8 µM
(R)-GNE-140Panel of 347 cancer cell linesInhibition of proliferation in 37 lines5 µM

Signaling Pathways

Inhibition of LDHA by GNE-140 induces significant metabolic stress, which in turn activates compensatory signaling pathways that promote cell survival and can lead to acquired resistance. Understanding these pathways is critical for developing effective therapeutic strategies.

AMPK-mTOR-S6K Signaling Pathway in Acquired Resistance

Long-term treatment with LDHA inhibitors can lead to acquired resistance through the activation of the AMP-activated protein kinase (AMPK) pathway. Reduced glycolytic flux leads to a decrease in cellular ATP levels, which activates AMPK. Activated AMPK, in turn, inhibits the mTOR pathway, a central regulator of cell growth and proliferation. However, in the context of resistance, this pathway can promote a shift towards oxidative phosphorylation, allowing cancer cells to bypass their dependence on glycolysis.

AMPK_mTOR_Pathway cluster_cell Cancer Cell GNE140 (S)/(R)-GNE-140 LDHA LDHA GNE140->LDHA inhibition Glycolysis Aerobic Glycolysis (Warburg Effect) ATP Reduced ATP Glycolysis->ATP decreased flux AMPK AMPK ATP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits OXPHOS Increased Oxidative Phosphorylation (OXPHOS) AMPK->OXPHOS promotes S6K S6K mTORC1->S6K inhibits Resistance Acquired Resistance OXPHOS->Resistance

Caption: AMPK-mTOR-S6K pathway activation in response to LDHA inhibition.

GCN2-ATF4 Signaling Pathway in Metabolic Reprogramming

LDHA inhibition can also lead to a reduction in the biosynthesis of non-essential amino acids like serine and aspartate, which are derived from glycolytic intermediates. This amino acid depletion activates the GCN2-ATF4 signaling pathway, a key stress response mechanism. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as glutamine metabolism, to help the cell cope with the metabolic stress and promote survival.

ATF4_Pathway cluster_cell Cancer Cell GNE140 (S)/(R)-GNE-140 LDHA LDHA GNE140->LDHA inhibition Glycolysis Glycolysis AminoAcids Reduced Serine & Aspartate Biosynthesis Glycolysis->AminoAcids decreased intermediates GCN2 GCN2 AminoAcids->GCN2 activates ATF4 ATF4 GCN2->ATF4 activates GeneExpression Upregulation of Amino Acid Synthesis & Transport Genes (e.g., SLC1A5) ATF4->GeneExpression induces Survival Cell Survival GeneExpression->Survival

Caption: GCN2-ATF4 stress response pathway activated by LDHA inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

LDHA Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified LDHA. The reaction follows the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human LDHA

  • Assay Buffer: 0.1 M potassium phosphate, pH 7.5

  • Substrate solution: 100 mM Sodium Pyruvate in Assay Buffer

  • Cofactor solution: 10 mM NADH in Assay Buffer

  • This compound and (R)-GNE-140 (for comparison) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound and (R)-GNE-140 in Assay Buffer. Include a DMSO-only control.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 50 µL of LDHA enzyme solution (e.g., 5 ng/µL in Assay Buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of a substrate/cofactor mix (e.g., 2 mM Pyruvate and 0.2 mM NADH final concentrations).

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.

Extracellular Lactate Measurement

This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct indicator of Warburg effect activity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound and (R)-GNE-140 dissolved in DMSO

  • Commercial lactate assay kit (e.g., colorimetric or fluorometric)

  • 96-well plate for cell culture

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, (R)-GNE-140, and a DMSO vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Collect the cell culture supernatant.

  • If required by the kit, deproteinize the samples (e.g., by spin filtration).

  • Perform the lactate assay on the supernatant according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the lactate concentration to the cell number determined by a parallel cell viability assay.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound and (R)-GNE-140 dissolved in DMSO

  • Cell viability reagent (e.g., MTT, MTS, or ATP-based such as CellTiter-Glo®)

  • 96-well plate for cell culture

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound, (R)-GNE-140, and a DMSO vehicle control to the wells.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for ATP-based assays).

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 values.

Seahorse XF Analyzer Metabolic Flux Assay

This assay measures the two major energy-producing pathways in the cell in real-time: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

Materials:

  • Seahorse XF Analyzer and associated consumables (cell culture plates, cartridges)

  • Cancer cell line of interest

  • Seahorse XF Assay Medium

  • This compound and (R)-GNE-140 dissolved in DMSO

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

  • The following day, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with the compounds to be tested, including this compound, (R)-GNE-140, and the mitochondrial stress test compounds.

  • Place the cell culture plate in the Seahorse XF Analyzer and run the assay.

  • The instrument will measure baseline OCR and ECAR before injecting the compounds and then measure the response.

  • Analyze the data to determine the effect of this compound on glycolysis and mitochondrial respiration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in Warburg effect studies.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Studies cluster_assays 4. Assays A 1. Compound Preparation This compound, (R)-GNE-140, DMSO C 3. Treatment Incubate cells with compounds A->C B 2. Cell Culture Seed cancer cells in 96-well plates B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Lactate Production Assay (from supernatant) C->E F Metabolic Flux Analysis (Seahorse XF) C->F G 5. Data Analysis Calculate IC50, Lactate Levels, OCR/ECAR D->G E->G F->G H 6. Interpretation Compare this compound (control) vs. (R)-GNE-140 (active) G->H

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is an indispensable tool for researchers studying the Warburg effect and the therapeutic potential of LDHA inhibition. While not a potent inhibitor itself, its use as a negative control is critical for validating that the observed biological and metabolic effects of more active compounds, such as (R)-GNE-140, are a direct consequence of on-target LDHA engagement. By employing the detailed protocols and understanding the complex signaling responses outlined in this guide, researchers can rigorously investigate the role of LDHA in cancer metabolism and advance the development of novel anti-cancer therapies.

References

(S)-GNE-140 target engagement and binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-GNE-140: Target Engagement and Binding Affinity

Introduction

This compound is the less active enantiomer of the potent Lactate Dehydrogenase (LDH) inhibitor, GNE-140.[1][2][3] GNE-140 and its enantiomers target a critical enzyme in cellular metabolism, Lactate Dehydrogenase A (LDHA), which is a key player in the "Warburg effect"—a metabolic characteristic of many cancer cells involving increased glycolysis even in the presence of oxygen.[4] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high glycolytic rates.[5] By inhibiting LDHA, compounds like GNE-140 aim to disrupt the metabolic machinery of cancer cells, leading to reduced proliferation and cell death. This document provides a detailed overview of the binding affinity, target engagement, and associated experimental methodologies for this compound and its more active counterpart, (R)-GNE-140.

Target Engagement and Binding Affinity

This compound is identified as an inhibitor of Lactate Dehydrogenase A (LDHA). Quantitative analysis reveals a significant difference in potency between the two enantiomers of GNE-140. The (R)-enantiomer is a highly potent inhibitor of both LDHA and LDHB, with nanomolar efficacy. In contrast, this compound is substantially less active.

CompoundTargetIC50 (Cell-free assay)Potency Comparison
(R)-GNE-140 LDHA3 nM18-fold more potent than this compound
LDHB5 nM
GNE-140 (racemic) Lactate Production (MiaPaCa-2 cells)670 nM

Signaling Pathway and Mechanism of Action

GNE-140 functions by inhibiting the enzymatic activity of LDHA, which is responsible for the conversion of pyruvate to lactate at the end of glycolysis. This inhibition disrupts the regeneration of NAD+ from NADH, which is essential for maintaining a high rate of glycolysis. The accumulation of pyruvate can potentially redirect metabolic flux into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation (OXPHOS). However, cancer cells that are highly dependent on glycolysis may undergo metabolic crisis and cell death upon LDHA inhibition.

Resistance to LDHA inhibitors like GNE-140 can emerge through metabolic plasticity. Studies have shown that acquired resistance can be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS, compensating for the blocked glycolytic pathway.

cluster_glycolysis Cytosol cluster_tca Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle LDHA LDHA LDHA->Pyruvate NAD NAD+ LDHA->NAD GNE140 This compound GNE140->LDHA Inhibits NAD->Pyruvate NADH NADH NADH->NAD A 1. Cell Seeding (384-well plate) B 2. Overnight Incubation (Adherence) A->B C 3. Compound Treatment (6-pt Dose Titration) B->C D 4. 72-hour Incubation C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

References

The Discovery and Initial Characterization of (S)-GNE-140: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140. Its discovery and characterization are intrinsically linked to the development of its more active counterpart, (R)-GNE-140, as a potential therapeutic agent targeting aberrant cancer metabolism. This technical guide provides an in-depth overview of the discovery, initial characterization, and experimental methodologies related to this compound, with a focus on its role in understanding the stereospecific inhibition of LDHA.

Introduction to LDHA as a Therapeutic Target

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+. The LDHA isoform is overexpressed in various cancer cells, contributing to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. This metabolic shift provides cancer cells with a growth advantage and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Consequently, inhibition of LDHA has emerged as a promising strategy for cancer therapy.

Discovery of GNE-140 and its Enantiomers

GNE-140 was identified through a high-throughput screening campaign by Genentech to discover orally bioavailable inhibitors of LDHA. The initial lead compound was optimized to yield GNE-140, a potent inhibitor with activity against LDHA, LDHB, and LDHC. Subsequent chiral separation of the racemic GNE-140 led to the isolation and characterization of its two enantiomers: (R)-GNE-140 and this compound.

Biochemical evaluation revealed a significant difference in the inhibitory activity of the two enantiomers. (R)-GNE-140 was found to be the eutomer, exhibiting potent, single-digit nanomolar inhibition of LDHA. In contrast, this compound was identified as the distomer, being approximately 18-fold less active than the (R)-enantiomer[1]. The primary publication from Purkey et al. in ACS Medicinal Chemistry Letters serves as the foundational reference for the discovery and characterization of these compounds[2].

Quantitative Data

The following tables summarize the key quantitative data for this compound and its more active (R)-enantiomer for comparative purposes.

Table 1: Biochemical Inhibition of Lactate Dehydrogenase Isoforms

CompoundLDHA IC50 (nM)LDHB IC50 (nM)
(R)-GNE-14035
This compound~54 (estimated)Not Reported
GNE-140 (racemate)22Not Reported

Note: The IC50 for this compound is estimated based on the 18-fold lower potency compared to (R)-GNE-140 as reported in the literature[1].

Table 2: Cellular Activity of GNE-140 (Racemate and R-enantiomer)

CompoundCell LineAssayIC50 (µM)
GNE-140 (racemate)MiaPaCa-2Lactate Production0.67
GNE-140 (racemate)MiaPaCa-2 & KP-2Cell Proliferation0.43
(R)-GNE-140Chondrosarcoma (IDH1 mutant)Cell Proliferation0.8

Note: Specific cellular activity data for this compound is not extensively reported in the initial characterization literature, reflecting its lower potency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the key methodologies used in the initial characterization of the GNE-140 enantiomers.

Biochemical LDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human LDH isoforms.

Principle: The assay measures the rate of NADH oxidation to NAD+ by LDH, which is monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme: Recombinant human LDHA or LDHB.

    • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

    • Substrate: Sodium pyruvate.

    • Test Compound: this compound or (R)-GNE-140 dissolved in DMSO.

  • Procedure:

    • Add assay buffer, NADH, and the test compound at various concentrations to a 96-well plate.

    • Initiate the reaction by adding the LDH enzyme.

    • Immediately before reading, add the pyruvate substrate.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Lactate Production Assay

Objective: To measure the effect of test compounds on lactate production in cancer cells.

Principle: Lactate secreted into the cell culture medium is measured using a colorimetric or fluorometric assay kit.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MiaPaCa-2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Lactate Measurement:

    • Use a commercial lactate assay kit (e.g., from BioAssay Systems or Cell Biolabs) following the manufacturer's instructions[3][4]. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the lactate levels to the cell number or protein concentration.

    • Calculate the IC50 for the inhibition of lactate production.

Cell Proliferation Assay

Objective: To assess the effect of test compounds on the growth of cancer cell lines.

Principle: Cell viability is determined using a luminescent assay that measures the amount of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Plating:

    • Plate cells at an optimal seeding density in 384-well plates and incubate overnight.

  • Compound Addition:

    • Treat the cells with a range of concentrations of the test compound.

  • Incubation:

    • Incubate the plates for 72 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value using a four-parameter logistic curve fit.

Visualizations

The following diagrams illustrate key concepts and workflows related to the discovery and characterization of this compound.

LDH_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDHA LDHA NAD NAD+ LDHA->NAD GNE140 This compound GNE140->LDHA Inhibition NADH NADH NADH->LDHA Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_char Characterization HTS High-Throughput Screen Lead_Opt Lead Optimization HTS->Lead_Opt Racemate_Synth Racemate Synthesis (GNE-140) Lead_Opt->Racemate_Synth Chiral_Sep Chiral Separation Racemate_Synth->Chiral_Sep S_GNE140 This compound Chiral_Sep->S_GNE140 R_GNE140 (R)-GNE-140 Chiral_Sep->R_GNE140 Biochem_Assay Biochemical Assay (LDH IC50) S_GNE140->Biochem_Assay Cell_Lactate Cellular Lactate Assay S_GNE140->Cell_Lactate Cell_Prolif Cell Proliferation Assay S_GNE140->Cell_Prolif R_GNE140->Biochem_Assay R_GNE140->Cell_Lactate R_GNE140->Cell_Prolif

References

(S)-GNE-140 Enantiomer: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. While its counterpart, (R)-GNE-140, exhibits high potency against LDHA, the (S)-enantiomer provides a crucial chemical tool for understanding the stereospecificity of LDH inhibition and serves as a valuable negative control in experimental settings. This technical guide provides a comprehensive overview of the known biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound, like its racemate, is an inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1] LDHA catalyzes the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to sustain rapid proliferation (the Warburg effect). By inhibiting LDHA, GNE-140 and its enantiomers disrupt this metabolic pathway, leading to a reduction in lactate production and an accumulation of pyruvate. This can, in turn, affect cellular energy metabolism and redox balance, ultimately impacting cell growth and survival.

Quantitative Biological Activity

Direct quantitative data for the isolated this compound enantiomer is limited in publicly available literature. However, the relative potency compared to the (R)-enantiomer has been established. The (R)-enantiomer of GNE-140 is reported to be 18 times more potent than the (S)-enantiomer.[2] Based on the known IC50 of the (R)-enantiomer, we can estimate the inhibitory concentration of the (S)-enantiomer.

Table 1: Inhibitory Potency of GNE-140 Enantiomers against Lactate Dehydrogenase Isoforms

CompoundTargetIC50 (nM)Notes
(R)-GNE-140LDHA3[2]Highly potent enantiomer.
(R)-GNE-140LDHB5[2]
This compound LDHA ~54 Estimated based on the 18-fold lower potency compared to the (R)-enantiomer.
GNE-140 (racemate)LDHANot explicitly statedA mixture of (R)- and (S)-enantiomers.

Studies on the racemic mixture of GNE-140 have demonstrated its effects on cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, GNE-140 (in a concentration range of 30-120 µM) inhibited glucose utilization and lactic acid production, leading to growth arrest.[3] It is important to note that these effects are primarily driven by the more active (R)-enantiomer present in the racemic mixture.

Signaling Pathways

The inhibition of LDHA by GNE-140 has been shown to impact several downstream signaling pathways that are crucial for cancer cell proliferation and survival. It is presumed that the (S)-enantiomer, being a less potent LDHA inhibitor, would have similar but weaker effects on these pathways. The primary signaling molecules affected by the racemic GNE-140 are:

  • p38 Mitogen-Activated Protein Kinase (MAPK): GNE-140 has been observed to reduce the phosphorylation of p38 MAPK.

  • Extracellular signal-regulated kinases 1/2 (ERK1/2): The racemic mixture of GNE-140 has been shown to inhibit the phosphorylation of ERK1/2.

  • Akt (Protein Kinase B): GNE-140 treatment leads to the inhibition of Akt phosphorylation.

The interplay of these pathways in response to LDHA inhibition is a key area of investigation.

Caption: Signaling pathways affected by LDHA inhibition with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against LDHA.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (Tris-HCl) - NADH - Pyruvate - this compound dilutions Mix Mix Assay Buffer, NADH, and this compound in a 96-well plate Reagents->Mix Enzyme Prepare LDHA Enzyme Solution Enzyme->Mix Initiate Add Pyruvate to initiate the reaction Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure absorbance at 340 nm over time (kinetic read) Incubate->Measure Calculate Calculate reaction rates Measure->Calculate Plot Plot % inhibition vs. This compound concentration Calculate->Plot Determine Determine IC50 value Plot->Determine

Caption: Workflow for the LDH inhibition assay.

Materials:

  • Recombinant human LDHA

  • This compound

  • Pyruvate

  • β\betaβ
    -Nicotinamide adenine dinucleotide (NADH)

  • Tris-HCl buffer (pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, NADH solution, and the diluted this compound or vehicle control (DMSO) to each well.

  • Add the LDHA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the pyruvate solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This assay measures the effect of this compound on lactate secretion from cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercial lactate assay kit to measure the concentration of lactate in the collected supernatant, following the manufacturer's instructions.

  • Normalize the lactate concentration to the cell number or total protein content in each well.

  • Plot the lactate production relative to the control against the concentration of this compound.

Cell Proliferation Assay

This protocol assesses the impact of this compound on the growth of cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Culture and treat cells with this compound Lysis Lyse cells and collect protein extracts Cell_Culture->Lysis Quantify Quantify protein concentration Lysis->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., anti-p-p38, anti-p-ERK, anti-p-Akt) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL Secondary_Ab->Detect Image Image the blot Detect->Image Analyze Quantify band intensities Image->Analyze

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Culture cells and treat with this compound at various concentrations and time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and capture the image using an appropriate imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH,

    β\betaβ
    -actin).

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

This compound serves as an important, less active enantiomer for studying the biological effects of LDHA inhibition. While direct experimental data on the isolated (S)-enantiomer is not abundant, its estimated lower potency compared to the (R)-enantiomer makes it a valuable tool for validating the stereospecificity of the target engagement and for use as a negative control in various assays. The provided protocols offer a robust framework for researchers to further characterize the biological activity of this compound and to elucidate its role in cellular metabolism and signaling.

References

(S)-GNE-140 in cancer metabolism research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-GNE-140 in Cancer Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] Lactate dehydrogenase A (LDHA), a key enzyme in this pathway, catalyzes the conversion of pyruvate to lactate and is crucial for regenerating NAD+ to sustain high glycolytic rates.[1][3][4] Consequently, LDHA has emerged as a promising therapeutic target in oncology. GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA). It exists as a racemate of (R)-GNE-140 and this compound. This technical guide focuses on this compound, the less active enantiomer, and its role in cancer metabolism research, providing a comprehensive overview of its mechanism of action, experimental data, and relevant protocols.

Core Mechanism of Action

This compound functions as an inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. By inhibiting LDHA, this compound disrupts the high glycolytic rate characteristic of many cancer cells, leading to a reduction in lactate production and a potential shift in cellular metabolism. The more potent enantiomer, (R)-GNE-140, has been shown to be 18 times more potent than the (S)-enantiomer.

The inhibition of LDHA by GNE-140 leads to several downstream effects, including a decrease in glucose consumption and ATP levels, and an induction of oxidative stress and reactive oxygen species (ROS) production, which can ultimately lead to cell death.

Quantitative Data

The following tables summarize the available quantitative data for GNE-140 and its enantiomers.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50Cell Line(s)Reference
(R)-GNE-140LDHA3 nMCell-free
(R)-GNE-140LDHB5 nMCell-free
GNE-140 (racemate)LDHA3 nMCell-free
GNE-140 (racemate)Lactate Production670 nMMiaPaCa-2
(R)-GNE-140Cell Proliferation0.8 µMChondrosarcoma (IDH1 mutant)
GNE-140 (racemate)Cell Proliferation30-120 µMMDA-MB-231
GNE-140 (racemate)Cell Proliferation200-300 µMER+ and ER- breast cancer cells

Table 2: In Vivo Data

CompoundDoseRoute of AdministrationObservationAnimal ModelReference
(R)-GNE-1405 mg/kgOralHigh bioavailabilityMice
GNE-140 (racemate)400 mg/kgNot specifiedNo significant antitumor activityMIA PaCa-2 xenograft

Signaling Pathways

GNE-140 has been shown to modulate several key signaling pathways involved in cancer cell metabolism, proliferation, and survival.

Glycolysis and Metabolic Stress Pathway

The primary effect of this compound is the disruption of glycolysis through LDHA inhibition. This leads to a decrease in lactate production and can induce metabolic stress.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ Regeneration LDHA LDHA LDHA->Lactate Metabolic_Stress Metabolic Stress (Reduced ATP, Increased ROS) LDHA->Metabolic_Stress Leads to S_GNE_140 This compound S_GNE_140->LDHA Inhibition

Caption: Inhibition of LDHA by this compound disrupts glycolysis.

AMPK-mTOR-S6K Signaling Pathway

Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS).

GNE_140 GNE-140 LDHA_inhibition LDHA Inhibition GNE_140->LDHA_inhibition AMPK AMPK LDHA_inhibition->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits OXPHOS Oxidative Phosphorylation AMPK->OXPHOS Promotes S6K S6K mTOR->S6K Activates S6K->OXPHOS Promotes Resistance Acquired Resistance OXPHOS->Resistance

Caption: GNE-140 resistance mechanism via AMPK-mTOR-S6K pathway.

MAPK and PI3K/AKT Signaling

Studies with the GNE-140 racemate have shown effects on key signaling molecules. GNE-140 was found to reduce both total and phosphorylated p38 MAPK levels. It also inhibited EGF-induced AKT phosphorylation. However, it did not inhibit EGF-induced ERK1/2 phosphorylation.

cluster_EGF EGF Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR p38 p38 MAPK EGFR->p38 ERK ERK1/2 EGFR->ERK AKT AKT EGFR->AKT GNE_140 GNE-140 GNE_140->p38 Inhibits (Total & Phospho) GNE_140->AKT Inhibits (Phospho)

Caption: Effect of GNE-140 on MAPK and PI3K/AKT signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are methodologies for key experiments involving GNE-140.

In Vitro Cell Viability Assay

This protocol is adapted from methodologies used to assess the effect of LDHA inhibitors on cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MiaPaCa-2, MDA-MB-231)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 384-well plate at a pre-determined optimal density to ensure 75-80% confluency at the end of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A 6-point dose titration is recommended.

    • Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Caption: Workflow for in vitro cell viability assay.

LDH Activity Assay

Objective: To measure the effect of this compound on intracellular LDH activity.

Materials:

  • Cancer cells treated with this compound

  • LDH Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells according to the assay kit protocol to release intracellular LDH.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the LDH assay reaction mixture.

  • Measurement: Incubate as per the manufacturer's instructions and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the LDH activity and normalize to the total protein concentration of the cell lysate.

In Vivo Formulation and Administration

This protocol provides a general guideline for preparing this compound for in vivo studies, based on common formulations for similar small molecules.

Objective: To prepare a stable and deliverable formulation of this compound for oral or intraperitoneal administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline or 20% SBE-β-CD in Saline

Formulation Example (adjust volumes as needed):

  • Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).

  • To prepare a 1 mL working solution:

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • The final solution should be prepared fresh on the day of use.

Administration:

  • The prepared formulation can be administered via oral gavage or intraperitoneal injection at the desired dose.

Conclusion

This compound, while being the less active enantiomer of the potent LDHA inhibitor GNE-140, serves as a valuable research tool for investigating the role of LDHA in cancer metabolism. Its ability to inhibit glycolysis and impact key signaling pathways underscores the therapeutic potential of targeting this metabolic vulnerability in cancer. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of LDHA inhibition and developing novel anticancer strategies. Further research is warranted to explore its potential in combination therapies, particularly with agents that target compensatory metabolic pathways such as oxidative phosphorylation, to overcome potential resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for (S)-GNE-140 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. The (R)-enantiomer, (R)-GNE-140, is known to be approximately 18 times more potent.[1][2][3][4] GNE-140 targets both LDHA and LDHB isoforms, which are critical enzymes in anaerobic glycolysis.[1] By inhibiting LDH, GNE-140 disrupts the conversion of pyruvate to lactate, a process often upregulated in cancer cells (the Warburg effect). This inhibition can lead to a reduction in lactate production, altered cellular metabolism, and decreased proliferation in glycolysis-dependent cancer cells. These application notes provide detailed protocols for the experimental use of this compound in a cell culture setting.

Data Presentation

Inhibitory Activity

This compound is the less active stereoisomer of GNE-140. The majority of published inhibitory concentration data is for the more active (R)-enantiomer or the racemic mixture. The (R)-enantiomer exhibits potent inhibition of LDH isoforms.

CompoundTargetIC50 (in vitro assay)Reference
(R)-GNE-140LDHA3 nM
(R)-GNE-140LDHB5 nM

Given that this compound is significantly less potent, researchers should anticipate the need for higher concentrations to achieve similar biological effects to the (R)-enantiomer or the racemic mixture. Experimental determination of the optimal concentration range is recommended for each cell line.

Cellular Activity of GNE-140 (Racemic Mixture)

The following table summarizes the cellular activity of the racemic GNE-140 in various cancer cell lines. This data can serve as a starting point for designing experiments with the (S)-enantiomer, keeping in mind its lower potency.

Cell LineCancer TypeEffectEffective ConcentrationReference
MiaPaca2Pancreatic CancerGrowth arrest, reduced lactate production10 µM
MDA-MB-231Breast CancerInhibition of glucose use and lactic acid production, growth arrest30-120 µM
Human Colon AdenocarcinomaColon CancerSuppression of glycolysis10 µM
Murine MelanomaMelanomaSuppression of glycolysis10 µM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GNE-140 and a general workflow for its application in cell culture experiments.

GNE140_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ to NADH LDHA_LDHB LDHA / LDHB Proliferation Cancer Cell Proliferation Lactate->Proliferation Supports S_GNE_140 This compound S_GNE_140->LDHA_LDHB Inhibition

Figure 1: this compound inhibits LDHA/LDHB, blocking lactate production.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_stock->treat_cells culture_cells Culture and Seed Cells culture_cells->treat_cells lactate_assay Lactate Production Assay treat_cells->lactate_assay viability_assay Cell Viability Assay treat_cells->viability_assay analyze_data Analyze and Interpret Results lactate_assay->analyze_data viability_assay->analyze_data

Figure 2: General experimental workflow for cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound. The molecular weight of this compound is 499.04 g/mol .

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Seeding

This is a general protocol and should be optimized for specific cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MiaPaca2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the experiment.

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell proliferation.

Materials:

  • Seeded 96-well plates with cells

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 100 µM) to determine the effective range. Remember to include a vehicle control (DMSO at the same concentration as in the highest this compound treatment).

  • Remove the medium from the seeded 96-well plates and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Production Assay

This protocol measures the amount of lactate secreted by cells into the culture medium following treatment with this compound.

Materials:

  • Seeded 96-well plates with cells

  • This compound stock solution

  • Serum-free cell culture medium

  • Commercially available lactate assay kit (colorimetric or fluorometric)

  • Lactate standard solution

Procedure:

  • Prepare serial dilutions of this compound in serum-free medium.

  • After overnight incubation of the seeded plates, gently wash the cells with PBS and replace the medium with 100 µL of serum-free medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

  • After incubation, carefully collect the cell culture supernatant from each well for lactate measurement.

  • Perform the lactate assay on the collected supernatants according to the manufacturer's instructions of the chosen kit. This typically involves preparing a standard curve with the provided lactate standard.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the lactate concentration in each sample by comparing the readings to the standard curve.

  • Normalize the lactate concentration to the cell number or protein concentration in the corresponding wells to account for differences in cell proliferation.

References

Application Notes and Protocols for (S)-GNE-140 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140. While its counterpart, (R)-GNE-140, exhibits high potency, this compound can serve as a valuable tool for in vitro studies, including as a negative control to its more active enantiomer or to investigate the stereospecificity of LDHA inhibition. These application notes provide a summary of its use, effective concentrations, and detailed protocols for in vitro assays.

Mechanism of Action

This compound, as part of the racemic mixture GNE-140, targets and inhibits Lactate Dehydrogenase A (LDHA).[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells (the "Warburg effect").[2] By inhibiting LDHA, this compound can disrupt the metabolic processes in cancer cells that are highly dependent on glycolysis for energy production and proliferation.[3][4] The more active enantiomer, (R)-GNE-140, has been shown to be a selective inhibitor of both LDHA and LDHB. The inhibition of LDHA leads to a decrease in lactate production and can affect downstream signaling pathways. While GNE-140 has been shown to block p38 MAPK and Akt activation, the precise downstream effects can vary between different LDH inhibitors.

Signaling Pathway of LDHA Inhibition

Caption: Inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate, impacting glycolysis and downstream signaling.

Quantitative Data for GNE-140 in In Vitro Assays

While specific data for the (S)-enantiomer is limited, the following table summarizes reported concentrations for the racemic GNE-140 and the highly potent (R)-GNE-140 to provide a reference for determining appropriate concentrations for this compound. Given that (R)-GNE-140 is 18 times more potent than this compound, concentrations for this compound will likely need to be significantly higher to observe effects.

CompoundAssay TypeCell LineConcentration/IC₅₀Observed Effects
GNE-140 (Racemate) Growth ArrestMiaPaca2 (Pancreatic Cancer)10 µMGrowth arrest.
Glycolysis InhibitionHuman Colon Adenocarcinoma & Murine Melanoma10 µMSuppression of glycolysis.
Glucose Use & Lactate ProductionMDA-MB-231 (Breast Cancer)30-120 µMInhibition of glucose use and lactic acid production, leading to growth arrest.
Cell InvasionpII (Breast Cancer)200-300 µMInhibition of cell invasion.
(R)-GNE-140 Enzyme Inhibition (LDHA)Cell-freeIC₅₀ = 3 nMPotent inhibition of LDHA.
Enzyme Inhibition (LDHB)Cell-freeIC₅₀ = 5 nMPotent inhibition of LDHB.
Cell ProliferationChondrosarcoma cell lines with IDH1 mutationsIC₅₀ = 0.8 µMInhibition of proliferation.
Cell ProliferationPanel of 347 cancer cell linesPotency cutoff of 5 µMInhibited proliferation in 37 of the cell lines.
Lactate ReductionMIA PaCa-2 (Pancreatic Cancer)IC₅₀ = 670 nMReduction of cellular lactate.
Cell ProliferationMIA PaCa-2 & KP-2 (Pancreatic Cancer)IC₅₀ = 430 nMInhibition of proliferation in glycolysis-dependent cells.

Experimental Protocols

The following are representative protocols for in vitro assays that can be adapted for use with this compound.

Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI, 5% FBS, 100 µg/ml penicillin, 100 units/ml streptomycin)

  • This compound

  • DMSO (for stock solution)

  • 384-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 384-well plate at a pre-determined optimal density to ensure they reach 75-80% confluency at the end of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for a dose-response curve. It is advisable to test a wide range of concentrations based on the data for the racemate and R-enantiomer (e.g., from 1 µM to 500 µM).

    • Remove the medium from the cell plate and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Lactate Production Assay

This protocol measures the effect of this compound on extracellular lactate levels.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Lactate Assay Kit (e.g., EnzyChrom™ L-Lactate Assay Kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) in a fresh medium.

  • Sample Collection:

    • After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Lactate Measurement:

    • Perform the lactate assay on the collected supernatant according to the manufacturer's protocol. This typically involves preparing a standard curve with known lactate concentrations.

    • The assay usually involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Normalization and Analysis:

    • After collecting the supernatant, the cells in the plate can be lysed, and the total protein content can be measured using a BCA or Bradford assay.

    • Normalize the lactate concentration to the total protein content in each well to account for differences in cell number.

    • Compare the normalized lactate levels in the treated samples to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed Cells in Plate Cell_Culture->Seed_Plate Incubate_Overnight 3. Incubate Overnight Seed_Plate->Incubate_Overnight Prepare_Compound 4. Prepare this compound Dose-Response Series Treat_Cells 5. Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Treatment 6. Incubate for 24-72h Treat_Cells->Incubate_Treatment Viability_Assay 7a. Perform Cell Viability Assay Incubate_Treatment->Viability_Assay Lactate_Assay 7b. Perform Lactate Production Assay Incubate_Treatment->Lactate_Assay Measure_Signal 8. Measure Signal (Luminescence/Absorbance) Viability_Assay->Measure_Signal Lactate_Assay->Measure_Signal Calculate_Results 9. Calculate % Viability or Lactate Concentration Measure_Signal->Calculate_Results Plot_Curve 10. Plot Dose-Response Curve & Determine IC50 Calculate_Results->Plot_Curve

Caption: A general workflow for in vitro testing of this compound, from cell preparation to data analysis.

References

Application Notes and Protocols for Preparing (S)-GNE-140 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, particularly under anaerobic conditions.[3][4] Inhibition of LDHA is a key area of investigation in cancer metabolism research.[4] Accurate and consistent preparation of this compound stock solutions is fundamental for reliable and reproducible experimental results in both in vitro and in vivo studies.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor with specific properties that are essential for calculating molar concentrations and ensuring proper dissolution.

PropertyValueSource(s)
Molecular Weight 499.04 g/mol
Molecular Formula C₂₅H₂₃ClN₂O₃S₂
CAS Number 2003234-64-6
Target Lactate Dehydrogenase A (LDHA)
Solubility ≥ 14 mg/mL in DMSO (approx. 28 mM)
Appearance Solid
Mechanism of Action: Inhibition of Glycolysis

This compound functions by inhibiting the enzymatic activity of Lactate Dehydrogenase A (LDHA). LDHA catalyzes the final step of anaerobic glycolysis, the conversion of pyruvate to lactate. By blocking this step, the inhibitor disrupts the metabolic processes that many cancer cells rely on for rapid growth and proliferation.

GNE140_Pathway cluster_glycolysis Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA Lactate Lactate LDHA->Lactate Inhibitor This compound Inhibitor->LDHA Inhibition

Inhibition of the LDHA-mediated conversion of pyruvate to lactate.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro assays.

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Pipettes and sterile filter tips

Workflow for Stock Solution Preparation

Stock_Prep_Workflow start Start calc 1. Calculate Required Mass (e.g., for 10 mM) start->calc weigh 2. Weigh this compound Powder calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate (Gentle warming to 37°C optional) add_dmso->dissolve inspect 5. Visually Inspect (Ensure clear solution) dissolve->inspect aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot store 7. Store at -20°C or -80°C (Protect from light) aliquot->store end End store->end

References

Application Notes and Protocols: (S)-GNE-140 in Breast Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

(S)-GNE-140, a potent pan-inhibitor of lactate dehydrogenase (LDH), has emerged as a valuable tool for investigating the role of metabolic reprogramming in breast cancer. By targeting the conversion of pyruvate to lactate, a hallmark of the Warburg effect, this compound allows researchers to probe the downstream consequences of inhibiting glycolysis in various breast cancer subtypes. These application notes provide a comprehensive overview of its use in breast cancer cell line experiments, including its mechanism of action, effects on cellular processes, and detailed protocols for key assays.

Mechanism of Action

This compound is the more potent enantiomer of the racemic mixture GNE-140, which also includes (R)-GNE-140.[1] It functions as a powerful inhibitor of multiple LDH isozymes, including LDHA, LDHB, and LDHC.[1][2] In the context of breast cancer, which often exhibits elevated aerobic glycolysis, the inhibition of LDH by this compound leads to a significant reduction in lactate production and glucose utilization.[2][3] This metabolic disruption has been shown to induce growth arrest and inhibit the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. The antitumor effects of GNE-140 are linked to the induction of a G0/G1 phase cell cycle blockage, rather than direct cytotoxicity in some models.

Data Presentation

Table 1: IC50 Values of GNE-140 in Breast Cancer Cell Lines
Cell LineSubtypeIC50 (µM)Assay DurationReference
MDA-MB-231Triple-Negative Breast Cancer (TNBC)10.51 (IG50 for proliferation)7 days
MDA-MB-231Triple-Negative Breast Cancer (TNBC)3.04 (for lactic acid inhibition)24 hours
CAL51Not SpecifiedPotent (Specific value not provided)72 hours
MDA-MB-468Not SpecifiedPotent (Specific value not provided)72 hours
4T1Murine Breast CancerPotent (Specific value not provided)72 hours
EMT6Murine Breast CancerLess Potent (Specific value not provided)72 hours
Table 2: Effective Concentrations of GNE-140 in Functional Assays
Breast Cancer Cell LineAssayConcentration Range (µM)Observed EffectReference
MDA-MB-231Glucose Utilization & Lactic Acid Production30 - 120Inhibition
MDA-MB-231Cell Proliferation30 - 120Growth Arrest
pII (ER-)Proliferation, Motility, Invasion200 - 300Inhibition
YS1.2 (ER+)Proliferation200 - 300Inhibition
pII (ER-)Signaling (p38 MAPK, Akt)Not SpecifiedInhibition

Signaling Pathways Affected by this compound

Treatment of breast cancer cells with GNE-140 has been shown to modulate key signaling pathways involved in cell survival and proliferation. Specifically, in pII breast cancer cells, GNE-140 blocks the activation of p38 MAPK and Akt.

GNE140_Signaling_Pathway GNE140 This compound LDH Lactate Dehydrogenase (LDH) GNE140->LDH Inhibits p38_MAPK p38 MAPK Activation GNE140->p38_MAPK Akt Akt Activation GNE140->Akt Lactate Lactate Production LDH->Lactate Catalyzes Proliferation Cell Proliferation, Motility, Invasion p38_MAPK->Proliferation Akt->Proliferation

Caption: this compound inhibits LDH, leading to reduced lactate and suppression of pro-survival signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for desired time period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate for 1-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF7)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed breast cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation states in response to this compound treatment.

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p-Akt, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration/Motility Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of breast cancer cells.

Materials:

  • Breast cancer cells

  • 6-well plates

  • Pipette tips (e.g., p200) or a wound-healing insert

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to confluency.

  • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound at the desired concentration.

  • Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay can be used to quantify apoptosis and necrosis in response to this compound treatment.

Materials:

  • Breast cancer cells

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a critical research tool for dissecting the reliance of breast cancer cells on aerobic glycolysis. The protocols and data presented here provide a framework for utilizing this compound to investigate metabolic vulnerabilities and identify potential therapeutic strategies targeting cancer cell metabolism. Researchers should optimize the described protocols for their specific breast cancer cell lines and experimental conditions.

References

Application Notes and Protocols for (S)-GNE-140 in Pancreatic Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is a potent and specific small molecule inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in the final step of anaerobic glycolysis, converting pyruvate to lactate. In many cancer cells, including pancreatic cancer, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is crucial for rapid cell proliferation and survival. Upregulation of LDHA is a common feature in pancreatic cancer and is associated with poor prognosis. This compound, by inhibiting LDHA, disrupts this metabolic pathway, leading to anti-tumor effects. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on pancreatic cancer cells.

Mechanism of Action

This compound is the more potent enantiomer of GNE-140, a racemate mixture.[1] It acts as a competitive inhibitor of LDHA, and to a lesser extent, LDHB, by occupying the pyruvate binding site.[2] This inhibition blocks the conversion of pyruvate to lactate, leading to a decrease in lactate production and a disruption of the cellular redox state (NADH/NAD+ balance). The consequences of LDHA inhibition by this compound in pancreatic cancer cells include a reduction in ATP production, induction of reactive oxygen species (ROS), and cell cycle arrest, ultimately leading to decreased cell proliferation and in some cases, cell death.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
Cell LineAssay TypeParameterValueReference
MIA PaCa-2Cell ProliferationIC50Submicromolar[4]
MIA PaCa-2Lactate ProductionInhibitionDose-dependent[5]
PANC-1Cell ProliferationIC5011.93 µM (Normoxia)
MIAPaCa-2Cell ProliferationIC502.05 µM (Hypoxia)
PANC-1Lactate ProductionInhibitionDose-dependent
CFPAC-1Lactate ProductionInhibitionDose-dependent

Note: this compound is 18 times more potent than its (R) isomer.

Signaling Pathways

LDHA inhibition by this compound impacts several critical signaling pathways in pancreatic cancer cells. The primary effect is the disruption of glycolysis. However, cells can develop resistance by activating compensatory pathways.

Glycolysis Inhibition by this compound

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA Lactate Lactate LDHA->Lactate GNE140 This compound GNE140->LDHA Inhibition

Caption: this compound inhibits LDHA, blocking lactate production.

Acquired Resistance to this compound

Pancreatic cancer cells can develop resistance to this compound by upregulating oxidative phosphorylation (OXPHOS) through the activation of the AMPK-mTOR-S6K signaling pathway.

G GNE140 This compound LDHA LDHA GNE140->LDHA Inhibition Glycolysis Glycolysis LDHA->Glycolysis AMPK AMPK Glycolysis->AMPK Metabolic Stress mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K OXPHOS Oxidative Phosphorylation S6K->OXPHOS Activation Resistance Drug Resistance OXPHOS->Resistance

Caption: Resistance to this compound involves AMPK-mTOR-S6K activation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using a dose-response curve.

Protocol 2: Lactate Production Assay

This protocol measures the effect of this compound on lactate secretion by pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 4 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Wash the cells with PBS and treat with various concentrations of this compound in fresh culture medium for 6 hours.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the lactate concentration to the total protein content or cell number in each well.

Protocol 3: Western Blot Analysis of LDHA Expression

This protocol is for detecting changes in LDHA protein levels following treatment or in resistant cell lines.

Materials:

  • Pancreatic cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LDHA

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against LDHA overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Experimental Workflow

G start Start culture Culture Pancreatic Cancer Cells start->culture treat Treat with this compound culture->treat viability Cell Viability Assay (MTT) treat->viability lactate Lactate Production Assay treat->lactate western Western Blot (LDHA, p-AMPK, etc.) treat->western analyze Data Analysis (IC50, etc.) viability->analyze lactate->analyze western->analyze end End analyze->end

Caption: Workflow for studying this compound in pancreatic cancer cells.

References

Application Notes and Protocols: Assessing Glycolytic Function with (S)-GNE-140 using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of (S)-GNE-140, a Lactate Dehydrogenase A (LDHA) inhibitor. As cancer cells often exhibit a heightened reliance on glycolysis, a phenomenon known as the Warburg effect, targeting key glycolytic enzymes like LDHA presents a promising avenue for therapeutic intervention.[1][2][3] The Seahorse XF Glycolysis Stress Test measures the extracellular acidification rate (ECAR), a key indicator of glycolytic activity, in real-time.[4][5] By incorporating this compound into this assay, researchers can elucidate the compound's impact on glycolytic function, capacity, and reserve. This application note offers a comprehensive guide, from cell culture preparation to data analysis, enabling researchers to effectively evaluate the bioenergetic consequences of LDHA inhibition.

Introduction

Altered energy metabolism is a hallmark of cancer. Many cancer cells reprogram their metabolic pathways to support rapid proliferation and survival, often by upregulating glycolysis for ATP production, even in the presence of oxygen. Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. Its inhibition can disrupt the metabolic activity of glycolytically active cancer cells.

This compound is the less active enantiomer of GNE-140, a potent inhibitor of LDHA. While its enantiomer, (R)-GNE-140, is more potent, studying both enantiomers can provide valuable insights into the stereospecificity of the target enzyme. The Seahorse XF Glycolysis Stress Test is a standard method for assessing cellular glycolytic function in real-time by measuring ECAR. This assay involves the sequential injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis). This protocol details the application of the Seahorse XF Glycolysis Stress Test to characterize the effects of this compound on cellular metabolism.

Signaling Pathway of LDHA in Glycolysis

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH NAD+ LDHA LDHA Lactate Dehydrogenase A LDHA->Lactate GNE140 This compound GNE140->LDHA Inhibition

Caption: LDHA catalyzes the conversion of pyruvate to lactate.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

I. Cell Seeding and Culture

Optimal cell seeding density is crucial for a successful Seahorse assay and should be determined empirically for each cell line. The goal is to achieve 75-90% confluency at the time of the assay.

  • The Day Before the Assay:

    • Culture cells in their standard growth medium.

    • Harvest and count the cells, ensuring a single-cell suspension.

    • Seed the cells in an Agilent Seahorse XF96 or XF24 cell culture microplate at the predetermined optimal density. A typical starting range is 2 x 104 to 8 x 104 cells per well for many cancer cell lines.

    • Leave the background correction wells empty of cells.

    • Allow the plate to sit at room temperature in the cell culture hood for 1 hour to ensure even cell distribution before transferring to a 37°C, CO2 incubator overnight.

  • Hydrate the Sensor Cartridge:

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate at 37°C in a non-CO2 incubator overnight.

II. Preparation of Reagents and this compound Treatment
  • Prepare Seahorse XF Assay Medium:

    • The day of the assay, warm Seahorse XF Base Medium to 37°C.

    • Supplement the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

    • Adjust the pH to 7.4 ± 0.05.

  • Prepare this compound Stock Solution:

    • This compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store aliquots at -20°C or -80°C.

    • On the day of the assay, dilute the this compound stock solution to the desired working concentrations in the prepared Seahorse XF assay medium. It is crucial to determine the optimal concentration of this compound through dose-response experiments.

  • Cell Treatment with this compound:

    • Remove the cell culture microplate from the incubator.

    • Wash the cells once with the warmed Seahorse XF assay medium.

    • Add the Seahorse XF assay medium containing the desired concentrations of this compound (or vehicle control) to the appropriate wells.

    • Incubate the cells in a non-CO2 incubator at 37°C for a predetermined duration (e.g., 1-2 hours) prior to the Seahorse assay. This pre-incubation time may need to be optimized.

III. Seahorse XF Glycolysis Stress Test

The Seahorse XF Glycolysis Stress Test Kit contains glucose, oligomycin, and 2-DG.

  • Prepare Injection Port Solutions:

    • Reconstitute the compounds from the Glycolysis Stress Test Kit in the Seahorse XF assay medium to achieve the desired final concentrations after injection. The volumes for injection will vary based on the Seahorse analyzer model (XF96 or XF24).

    • Port A: Glucose (e.g., final concentration of 10 mM)

    • Port B: Oligomycin (e.g., final concentration of 1 µM)

    • Port C: 2-Deoxyglucose (2-DG) (e.g., final concentration of 50 mM)

  • Load the Sensor Cartridge:

    • Remove the hydrated sensor cartridge from the incubator.

    • Load the prepared injection solutions into the appropriate ports of the sensor cartridge.

  • Run the Seahorse XF Assay:

    • Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with the cell culture microplate containing the this compound treated cells.

    • Start the assay protocol in the Wave software. The instrument will measure baseline rates before sequentially injecting the compounds and measuring the subsequent rate changes.

Experimental Workflow

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed Cells in XF Microplate prepare_media Prepare Assay Medium & this compound seed_cells->prepare_media hydrate_cartridge Hydrate Sensor Cartridge load_cartridge Load Injection Compounds hydrate_cartridge->load_cartridge treat_cells Wash and Treat Cells with this compound prepare_media->treat_cells run_seahorse Run Seahorse XF Glycolysis Stress Test treat_cells->run_seahorse load_cartridge->run_seahorse analyze_data Analyze ECAR Data (Wave Software) run_seahorse->analyze_data normalize_data Normalize Data (e.g., to protein concentration) analyze_data->normalize_data

Caption: Workflow for the Seahorse assay with this compound.

Data Presentation and Analysis

The Seahorse Wave software will automatically calculate the ECAR at each stage of the assay. For accurate comparisons, it is recommended to normalize the data, for example, to the total protein content per well, which can be determined after the assay using a BCA assay.

Key Parameters of the Glycolysis Stress Test:
  • Glycolysis: The ECAR measurement after the addition of glucose.

  • Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting mitochondrial ATP production with oligomycin.

  • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate. This indicates the cell's ability to respond to an increased energy demand.

  • Non-glycolytic Acidification: The ECAR remaining after the addition of 2-DG, which is attributed to processes other than glycolysis.

The quantitative data should be summarized in tables for clear comparison between different treatment groups.

Treatment GroupBasal ECAR (mpH/min)Glycolysis (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (mpH/min)
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Table 1: Example data table for summarizing the effects of this compound on key glycolytic parameters. Values should be presented as mean ± standard deviation.

Materials and Reagents

ReagentSupplierCatalog Number
Seahorse XF Analyzer (e.g., XFe96)Agilent Technologies-
Seahorse XF96 Cell Culture MicroplatesAgilent Technologiese.g., 101085-004
Seahorse XF CalibrantAgilent Technologies100840-000
Seahorse XF Base MediumAgilent Technologiese.g., 103334-100
Seahorse XF Glycolysis Stress Test KitAgilent Technologies103020-100
This compoundMedchemExpressHY-111568A
Cell Culture Medium (specific to cell line)Various-
Fetal Bovine Serum (FBS)Various-
Penicillin-StreptomycinVarious-
Trypsin-EDTAVarious-
DMSOVarious-
BCA Protein Assay KitVarious-

References

Application Notes and Protocols for Lactate Production Assay Using (S)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA).[1][2][3] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, particularly in cancer cells exhibiting the Warburg effect.[4] Inhibition of LDHA by compounds such as this compound leads to a reduction in lactate production and can impede the proliferation of cancer cells that are highly dependent on glycolysis.[2] These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to measure its effect on lactate production.

Mechanism of Action

This compound, as an LDHA inhibitor, directly targets the enzyme to block the conversion of pyruvate to lactate. This inhibition disrupts the regeneration of NAD+ from NADH, which is necessary for sustained high rates of glycolysis. The accumulation of pyruvate and NADH can lead to metabolic stress and a reduction in the acidification of the tumor microenvironment.

Signaling Pathway of LDHA Inhibition

LDHA_Inhibition_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate Lactate Acidic_TME Acidic Tumor Microenvironment Lactate->Acidic_TME LDHA->Lactate NADH NADH S_GNE_140 This compound S_GNE_140->LDHA Inhibits NAD NAD+ NADH->NAD Glycolysis->Pyruvate Cell_Proliferation Cancer Cell Proliferation Glycolysis->Cell_Proliferation Acidic_TME->Cell_Proliferation

Caption: Signaling pathway of LDHA inhibition by this compound.

Experimental Protocols

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials

  • This compound (MedChemExpress or other supplier)

  • Cancer cell line of interest (e.g., MDA-MB-231, MiaPaCa-2)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well cell culture plates (clear bottom, black or white walls for fluorescence/luminescence)

  • Microplate reader

Protocol

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. The optimal seeding density should be determined for each cell line.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment with this compound:

    • The following day, remove the culture medium from the wells.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM). Include a DMSO-only vehicle control.

    • Add the treatment media to the respective wells.

    • Incubate for the desired treatment duration. Treatment times can range from 6 to 72 hours, depending on the experimental goals.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

    • The collected supernatant can be used directly in the lactate assay or stored at -80°C for later analysis.

  • Lactate Measurement:

    • Follow the manufacturer's protocol for the chosen lactate assay kit. A general workflow is as follows:

      • Prepare the lactate standard curve according to the kit instructions.

      • Add the collected supernatant samples and standards to a new 96-well plate.

      • Prepare the reaction mixture containing the lactate enzyme and probe.

      • Add the reaction mixture to each well.

      • Incubate for the recommended time (typically 30-60 minutes) at room temperature or 37°C, protected from light.

      • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number or protein concentration if significant effects on cell viability are expected.

    • Plot the lactate concentration as a function of the this compound concentration.

Experimental Workflow

Lactate_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed Cells in 96-well plate Prepare_Inhibitor 2. Prepare this compound dilutions Treat_Cells 3. Treat cells with This compound Prepare_Inhibitor->Treat_Cells Collect_Supernatant 4. Collect Supernatant Treat_Cells->Collect_Supernatant Perform_Lactate_Assay 5. Perform Lactate Assay Collect_Supernatant->Perform_Lactate_Assay Analyze_Data 6. Analyze Data Perform_Lactate_Assay->Analyze_Data

Caption: Experimental workflow for the lactate production assay.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Recommended this compound Concentrations for Different Cell Lines

Cell LineRecommended Concentration RangeReference
MDA-MB-231 (Breast Cancer)30 - 120 µM
MiaPaCa-2 (Pancreatic Cancer)10 µM
pII (Breast Cancer)200 - 300 µM

Table 2: Example Data from a Lactate Production Assay

This compound (µM)Lactate Concentration (mM) ± SD% Inhibition of Lactate Production
0 (Vehicle)10.5 ± 0.80%
19.2 ± 0.612.4%
105.3 ± 0.449.5%
502.1 ± 0.280.0%
1001.5 ± 0.185.7%

Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific lactate assay kit used.

Troubleshooting

  • High background signal: Ensure that the culture medium used for the assay does not contain high levels of lactate. Phenol red in some media can also interfere with colorimetric assays.

  • Low signal: The cell density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use of a multi-channel pipette for adding the reaction mix can improve consistency.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its impact on lactate production and glycolytic metabolism in cancer cells.

References

Application Notes and Protocols for Cell Proliferation Assays Using (S)-GNE-140 as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-140 is a potent inhibitor of lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1][2][3] Many cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation even in the presence of abundant oxygen (the Warburg effect), making LDHA a compelling target for cancer therapy.[4] GNE-140 is a racemic mixture composed of two enantiomers: (R)-GNE-140 and (S)-GNE-140. The (R)-enantiomer is the significantly more active inhibitor of LDHA, being 18-fold more potent than the (S)-enantiomer.[5] This substantial difference in activity makes this compound an ideal negative control for in vitro cell proliferation experiments designed to validate the on-target effects of (R)-GNE-140 or the racemic GNE-140. These application notes provide detailed protocols for utilizing this compound as a negative control in cell proliferation assays.

Mechanism of Action

GNE-140 inhibits LDHA, which catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained glycolysis. By inhibiting LDHA, GNE-140 disrupts the glycolytic pathway, leading to reduced lactate production and ATP, and can induce metabolic stress, ultimately leading to decreased cell proliferation and in some cases, cell death. Acquired resistance to GNE-140 has been associated with a metabolic shift towards oxidative phosphorylation, often involving the activation of the AMPK-mTOR-S6K signaling pathway.

Data Presentation

The following table summarizes the inhibitory concentrations of GNE-140 and its enantiomers, highlighting the differential potency that enables the use of this compound as a negative control.

CompoundTargetIC50 (in vitro assay)Typical Cell-Based Assay ConcentrationNotes
(R)-GNE-140 LDHA, LDHBLDHA: 3 nM, LDHB: 5 nM0.1 µM - 10 µMThe active enantiomer, used to elicit the biological effect of LDHA inhibition.
This compound LDHA~54 nM (estimated 18-fold less potent than R-form)0.1 µM - 10 µMThe less active enantiomer, used as a negative control to demonstrate that the observed effects are due to specific LDHA inhibition.
GNE-140 (racemic) LDHANot specified, but potent10 µM - 300 µMUsed in various studies to inhibit cell proliferation.

Experimental Protocols

Two common methods for assessing cell proliferation are the WST-1 assay, which measures metabolic activity, and the BrdU incorporation assay, which measures DNA synthesis.

Protocol 1: WST-1 Cell Proliferation Assay

This protocol is adapted from standard WST-1 assay procedures.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • (R)-GNE-140

  • This compound (as negative control)

  • Vehicle control (e.g., DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of (R)-GNE-140 and this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of (R)-GNE-140 and this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compounds.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (R)-GNE-140, this compound, or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.

    • Gently shake the plate for 1 minute.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Normalize the results to the vehicle control wells, which are set to 100% proliferation.

    • Plot the percentage of proliferation against the log of the compound concentration to determine the IC50 values.

Protocol 2: BrdU Cell Proliferation Assay

This protocol is based on standard BrdU assay procedures.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • (R)-GNE-140

  • This compound (as negative control)

  • Vehicle control (e.g., DMSO)

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the WST-1 assay protocol.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.

    • Add 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no cells) from all readings.

    • Normalize the results to the vehicle control wells, which are set to 100% proliferation.

    • Plot the percentage of proliferation against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway of LDHA Inhibition

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells in 96-well plate Adherence 2. Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Compounds 3. Prepare (R)-GNE-140, This compound (Control), & Vehicle Treat_Cells 4. Treat Cells Prepare_Compounds->Treat_Cells Incubate 5. Incubate (24-72 hours) Treat_Cells->Incubate Add_Reagent 6. Add WST-1 or BrdU Labeling Reagent Measure_Signal 7. Measure Absorbance Add_Reagent->Measure_Signal Analyze_Data 8. Analyze Data (Normalize to Control) Measure_Signal->Analyze_Data

References

In Vivo Study Design: Application Notes and Protocols for (S)-GNE-140 and Related Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Initial inquiries regarding an in vivo study design for (S)-GNE-140 targeting MALT1 have revealed a common point of clarification. Current scientific literature identifies this compound as the less active enantiomer of a potent Lactate Dehydrogenase A (LDHA) inhibitor. The more active enantiomer is (R)-GNE-140. There is no direct evidence to suggest that this compound is an inhibitor of MALT1.

Therefore, this document provides comprehensive application notes and protocols for two distinct therapeutic strategies:

  • LDHA Inhibition: Focusing on the mechanism of GNE-140 and its more potent form, (R)-GNE-140.

  • MALT1 Inhibition: Providing a detailed guide for designing in vivo studies with representative MALT1 inhibitors, a pathway of significant interest in certain hematological malignancies.

Part 1: In Vivo Study of LDHA Inhibition with (R)-GNE-140

Application Notes

Lactate Dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased lactate production, which contributes to an acidic tumor microenvironment, immune evasion, and metastasis. Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.

(R)-GNE-140 is a potent and selective inhibitor of LDHA.[1] In vitro studies have demonstrated its ability to inhibit lactate production, reduce ATP levels, and induce oxidative stress and cell death in cancer cells. While in vivo efficacy of GNE-140 has been challenging to demonstrate in some models, the following protocols provide a framework for designing and executing in vivo studies to evaluate the anti-tumor activity of (R)-GNE-140 or other LDHA inhibitors.

Signaling Pathway of LDHA Inhibition

LDHA_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle (Mitochondria) Pyruvate->TCA_Cycle Enters Mitochondria Lactate Lactate LDHA->Lactate ROS Increased ROS LDHA->ROS Inhibition leads to ATP_depletion ATP Depletion LDHA->ATP_depletion Inhibition leads to Cell_Death Apoptosis/ Cell Death ROS->Cell_Death ATP_depletion->Cell_Death R_GNE_140 (R)-GNE-140 R_GNE_140->LDHA Inhibits

LDHA Inhibition Pathway
Quantitative Data for LDHA Inhibitors

CompoundTargetIC50In Vivo ModelDosing and AdministrationTumor Growth Inhibition (TGI)Reference
(R)-GNE-140 LDHA, LDHB3 nM, 5 nMN/A50-200 mg/kg (oral, mice)Data not consistently reported[2]
FX11 LDHAKᵢ of 8 µMP493 human B-cell xenografts42 µ g/mouse/day (IP)Significant tumor growth inhibition[3]
FX11 LDHAKᵢ of 8 µMPatient-derived pancreatic cancer xenografts (TP53 mutant)2.2 mg/kg (IP) for 4 weeksDelayed tumor progression[4]
GSK2837808A LDHA, LDHB2.6 nM, 43 nMOrthotopic mouse pancreatic cancer model6 mg/kg/dayDecreased tumor weight and volume[5]
Experimental Protocols

1. Animal Model Selection and Tumor Implantation

  • Animal Strain: Athymic nude mice or SCID mice are commonly used for xenograft studies to prevent rejection of human tumor cells.

  • Cell Lines: Select cancer cell lines with high glycolytic rates and demonstrated sensitivity to LDHA inhibition in vitro (e.g., P493 lymphoma, MIA PaCa-2 pancreatic cancer).

  • Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a suitable medium (e.g., RPMI) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

2. (R)-GNE-140 Formulation and Administration

  • Formulation: (R)-GNE-140 can be formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.2% Tween-80 in sterile water.

  • Dosing: Based on available data, oral doses ranging from 50 to 200 mg/kg can be explored. A dose-response study is recommended to determine the optimal therapeutic dose.

  • Administration: Administer the formulated compound daily via oral gavage.

3. In Vivo Efficacy and Pharmacodynamic Assessment

  • Tumor Volume Measurement: Continue to measure tumor volume twice weekly throughout the study.

  • Body Weight: Monitor the body weight of the animals to assess toxicity.

  • Pharmacodynamic (PD) Markers:

    • Lactate Measurement: At the end of the study, or at selected time points, collect tumor tissue and blood samples to measure lactate levels using a lactate assay kit. A reduction in lactate is a direct indicator of LDHA inhibition.

    • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Study Endpoints: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Calculate the percentage of tumor growth inhibition for each treatment group.

Experimental Workflow for In Vivo LDHA Inhibition Study

LDHA_Workflow cluster_preclinical Pre-Treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Athymic Nude Mice) Cell_Culture Culture Cancer Cells (e.g., P493, MIA PaCa-2) Animal_Model->Cell_Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Tumor_Monitoring Monitor Tumor Growth (to ~150 mm³) Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Dosing Daily Oral Dosing with (R)-GNE-140 (50-200 mg/kg) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Tissue_Collection Collect Tumors and Blood Samples Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (Lactate, IHC) Tissue_Collection->PD_Analysis Data_Analysis Analyze TGI and Statistical Significance PD_Analysis->Data_Analysis

In Vivo LDHA Inhibition Workflow

Part 2: In Vivo Study of MALT1 Inhibition

Application Notes

Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation in lymphocytes. Constitutive activation of the CBM complex is a hallmark of certain B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). MALT1 possesses paracaspase activity, and its inhibition represents a targeted therapeutic approach for these malignancies.

Several small molecule inhibitors of MALT1 have been developed and have shown promising preclinical activity. The following protocols provide a general framework for designing in vivo studies to evaluate the efficacy of MALT1 inhibitors.

Signaling Pathway of MALT1 Inhibition

MALT1_Pathway BCR_TCR BCR/TCR Signaling CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex BCR_TCR->CBM_Complex MALT1 MALT1 Paracaspase CBM_Complex->MALT1 TRAF6 TRAF6 MALT1->TRAF6 recruits IKK_Complex IKK Complex TRAF6->IKK_Complex activates NF_kB NF-κB Activation IKK_Complex->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival promotes MALT1_Inhibitor MALT1 Inhibitor (e.g., MI-2) MALT1_Inhibitor->MALT1 Inhibits

MALT1 Inhibition Pathway
Quantitative Data for MALT1 Inhibitors

CompoundTargetGI50 (in vitro)In Vivo ModelDosing and AdministrationTumor Growth Inhibition (TGI)Reference
MI-2 MALT10.2-0.5 µM (ABC-DLBCL cell lines)TMD8 and HBL-1 human ABC-DLBCL xenografts25 mg/kg/day (IP) for 14 daysProfoundly suppressed tumor growth
ABBV-MALT1 MALT1~300 nM (OCI-LY3 cells)OCI-LY3 xenograftNot specifiedPotent xenograft inhibition
Compound 3 MALT196% inhibition of RelB cleavage at 200 nM (OCI-Ly3)N/AN/AEffective in suppressing ABC DLBCL cells in vivo
Experimental Protocols

1. Animal Model Selection and Tumor Implantation

  • Animal Strain: SCID or NOD-SCID mice are suitable for establishing xenografts of lymphoid malignancies.

  • Cell Lines: Use MALT1-dependent ABC-DLBCL cell lines such as TMD8, HBL-1, or OCI-Ly3.

  • Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a mixture of media and Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. Initiate treatment when tumors reach an average volume of 100-150 mm³.

2. MALT1 Inhibitor Formulation and Administration

  • Formulation: MALT1 inhibitors like MI-2 can be formulated in a vehicle such as DMSO and further diluted in saline or a solution containing PEG300 and Tween-80 for intraperitoneal (IP) injection.

  • Dosing: A dose of 25 mg/kg/day has been shown to be effective for MI-2. Dose-escalation studies are recommended for novel compounds.

  • Administration: Administer the drug daily via IP injection.

3. In Vivo Efficacy and Pharmacodynamic Assessment

  • Tumor Volume and Body Weight: Monitor tumor growth and animal body weight throughout the treatment period.

  • Pharmacodynamic (PD) Markers:

    • Cleavage of MALT1 Substrates: At the end of the study, collect tumor tissue and assess the cleavage of MALT1 substrates like RelB or CYLD by Western blot. A decrease in the cleaved forms indicates target engagement.

    • NF-κB Target Gene Expression: Analyze the expression of NF-κB target genes in the tumor tissue by qRT-PCR or RNA-seq.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

  • Study Endpoints: Terminate the study when control tumors reach the maximum allowed size. Calculate the TGI for the treated groups.

Experimental Workflow for In Vivo MALT1 Inhibition Study

MALT1_Workflow cluster_preclinical Pre-Treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., SCID Mice) Cell_Culture Culture ABC-DLBCL Cells (e.g., TMD8, HBL-1) Animal_Model->Cell_Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Tumor_Monitoring Monitor Tumor Growth (to ~120 mm³) Implantation->Tumor_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Dosing Daily IP Dosing with MALT1 Inhibitor (e.g., MI-2) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Tissue_Collection Collect Tumors for Analysis Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC) Tissue_Collection->PD_Analysis Data_Analysis Analyze TGI and Statistical Significance PD_Analysis->Data_Analysis

In Vivo MALT1 Inhibition Workflow

References

Formulation of (S)-GNE-140 for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140. As a critical enzyme in the glycolytic pathway, LDHA is a key therapeutic target in various cancers that exhibit the Warburg effect. Although the (R)-enantiomer is significantly more potent, this compound serves as an important control compound in preclinical studies to ascertain the stereospecific effects of LDHA inhibition. This document provides detailed application notes and protocols for the formulation of this compound for use in animal studies, ensuring reproducible and effective delivery of the compound for pharmacological and toxicological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of a stable and bioavailable formulation.

PropertyValueReference
Molecular Formula C₂₅H₂₃ClN₂O₃S₂--INVALID-LINK--
Molecular Weight 499.04 g/mol --INVALID-LINK--
CAS Number 2003234-64-6--INVALID-LINK--
Appearance Off-white to gray solid--INVALID-LINK--
Solubility DMSO: ≥ 14.29 mg/mL (28.63 mM)--INVALID-LINK--

Signaling Pathway of GNE-140

GNE-140 exerts its biological effects by inhibiting Lactate Dehydrogenase A (LDHA), a pivotal enzyme in anaerobic glycolysis. This inhibition disrupts the conversion of pyruvate to lactate, leading to a decrease in lactate production and a subsequent reduction in glycolysis-dependent cancer cell proliferation.

LDHA_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle (Oxidative Phosphorylation) cluster_lactate_fermentation Lactate Fermentation cluster_outcomes Cellular Outcomes Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate NADH to NAD+ LDHA LDHA Energy (ATP) Energy (ATP) AcetylCoA->Energy (ATP) Multiple Steps Lactate->Pyruvate NAD+ to NADH DecreasedLactate Decreased Lactate Production GNE140 This compound GNE140->LDHA Inhibition InhibitedProliferation Inhibition of Glycolysis- Dependent Cell Proliferation DecreasedLactate->InhibitedProliferation

Figure 1. this compound inhibits the LDHA-mediated conversion of pyruvate to lactate.

Recommended Formulations for Animal Studies

The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Based on the solubility data and common practices for similar compounds, the following formulations are recommended.

Clear Solution for Oral (PO) or Intraperitoneal (IP) Injection

This formulation provides a clear solution suitable for various routes of administration.

ComponentPercentageVolume for 1 mLPurpose
DMSO10%100 µLSolubilizing agent
PEG30040%400 µLCo-solvent
Tween-805%50 µLSurfactant/Emulsifier
Saline (0.9% NaCl)45%450 µLVehicle
This compound -Target ConcentrationActive Pharmaceutical Ingredient

Resulting Concentration: This protocol can yield a clear solution of ≥ 1.43 mg/mL.[1]

Formulation in Corn Oil for Oral (PO) Gavage

For studies requiring an oil-based vehicle, particularly for oral administration.

ComponentPercentageVolume for 1 mLPurpose
DMSO10%100 µLSolubilizing agent
Corn Oil90%900 µLVehicle
This compound -Target ConcentrationActive Pharmaceutical Ingredient

Experimental Protocols

The following protocols provide step-by-step instructions for preparing the formulations of this compound.

Preparation of this compound Stock Solution

A concentrated stock solution in DMSO is the first step for most formulations.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of pure DMSO to achieve a desired stock concentration (e.g., 14.3 mg/mL).

  • Vortex the tube until the compound is completely dissolved. Gentle heating to 37°C and sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Workflow for Preparation of Final Dosing Solution (Clear Solution)

Formulation_Workflow start Start stock Prepare this compound Stock Solution in DMSO start->stock add_peg Add PEG300 (40% of final volume) stock->add_peg mix1 Vortex to Mix add_peg->mix1 add_tween Add Tween-80 (5% of final volume) mix1->add_tween mix2 Vortex to Mix add_tween->mix2 add_saline Add Saline (45% of final volume) mix2->add_saline mix3 Vortex to Final Homogeneity add_saline->mix3 end Ready for Administration mix3->end

Figure 2. Step-by-step workflow for preparing the clear dosing solution.

Protocol:

  • Begin with the prepared this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

  • Add PEG300 to the tube (40% of the final volume).

  • Vortex the mixture until it is a clear and homogenous solution.

  • Add Tween-80 (5% of the final volume) and vortex again.

  • Finally, add saline (45% of the final volume) to reach the desired total volume.

  • Vortex the solution thoroughly one last time. The final formulation should be a clear solution. Use immediately for best results.

Administration in Animal Models

While specific in vivo studies for this compound are not as widely published as for its (R)-enantiomer, general guidelines for administration can be followed. The racemic GNE-140 has been administered to mice at doses up to 100 mg/kg orally.[2] For the less active (S)-enantiomer, dosages may need to be adjusted based on the specific experimental goals.

General Considerations:

  • Route of Administration: Oral gavage (PO) and intraperitoneal (IP) injection are common routes.

  • Dose Volume: The volume administered should be based on the animal's body weight and the guidelines of the institutional animal care and use committee (IACUC).

  • Frequency: Dosing frequency will depend on the pharmacokinetic profile of this compound and the study design.

  • Control Group: A vehicle-only control group should always be included in the study design to assess any effects of the formulation itself.

Stability and Storage

  • Powder: Store solid this compound at -20°C for up to 3 years.

  • Stock Solution (in DMSO): Store at -80°C for up to 2 years, or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Final Formulation: It is highly recommended to prepare the final dosing solution fresh on the day of administration.

Disclaimer

These protocols and application notes are intended for research purposes only and should be performed by qualified personnel. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals. The provided formulations are based on available data and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

(S)-GNE-140 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-GNE-140, focusing on common solubility challenges.

Troubleshooting Guide: Addressing this compound Solubility Issues

Low aqueous solubility is a known challenge with many small molecule inhibitors, including this compound. If you are encountering difficulties in dissolving this compound for your in vitro or in vivo experiments, this guide provides potential solutions and systematic approaches to overcome these issues.

Issue 1: this compound is not dissolving in my desired solvent.

Potential Cause: The polarity and properties of the chosen solvent may not be suitable for this compound.

Solutions:

  • Solvent Selection: this compound exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] For aqueous-based assays, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium.

  • Physical Assistance:

    • Heating: Gently warm the solution to 37°C to increase solubility.[1]

    • Sonication: Use an ultrasonic bath to provide mechanical agitation and break down solute aggregates.[3]

  • Use of Co-solvents: For in vivo studies or cell-based assays sensitive to DMSO, consider using a co-solvent system. These mixtures of water-miscible solvents can significantly enhance the solubility of hydrophobic compounds.[4]

Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.

Potential Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, even with a small percentage of DMSO.

Solutions:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution may keep the compound dissolved. However, always consider the potential effects of the solvent on your cells or animal model.

  • Formulation with Surfactants or Other Excipients: For in vivo applications, formulating this compound with surfactants like Tween-80 or encapsulating agents such as cyclodextrins can improve its aqueous dispersibility and prevent precipitation.

Issue 3: Inconsistent results in biological assays, potentially due to poor solubility.

Potential Cause: Undissolved particles of this compound can lead to inaccurate concentrations and variable experimental outcomes.

Solutions:

  • Visual Inspection: Always visually inspect your prepared solutions for any visible precipitate, both in the stock and final dilutions. Solutions should be clear.

  • Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any micro-precipitates.

  • Fresh Preparations: Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to precipitation over time. It is recommended to store stock solutions in aliquots.

Solubility Data for GNE-140 Enantiomers and Racemate

The following table summarizes the available solubility data for this compound and its related compounds. Note that "(R)-GNE-140" is the more active enantiomer.

CompoundSolventSolubilityConcentration (mM)Notes
This compound DMSO14 mg/mL28.05 mM
This compound DMSO≥ 14.29 mg/mL28.63 mMUse newly opened DMSO as hygroscopic nature can impact solubility.
This compound DMSO14.43 mg/mL28.92 mMUltrasonic assistance may be needed.
GNE-140 (Racemate) DMSO2 mg/mL-Solution should be clear.
GNE-140 (Racemate) DMSO8 mg/mL16.03 mMUse fresh DMSO.
(R)-GNE-140 DMSO9.38 mg/mL18.79 mMSonication is recommended.
(R)-GNE-140 DMF25 mg/mL50.09 mMSonication is recommended.
This compound Formulation 10% DMSO, 90% Corn Oil≥ 1.43 mg/mL2.87 mMClear solution.
This compound Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.43 mg/mL2.87 mMClear solution.
This compound Formulation 10% DMSO, 20% SBE-β-CD in Saline≥ 1.43 mg/mL2.87 mMClear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 499.04 g/mol )

  • Anhydrous/fresh DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Ultrasonic bath

Procedure:

  • Weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 200.4 µL of DMSO to make a 10 mM stock solution.

  • Add the appropriate volume of fresh DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System

This protocol is adapted from a formulation for the related enantiomer and may require optimization for this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 14.3 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the other solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:

    • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

  • The final solution should be clear. This formulation can be used for various administration routes, but its suitability should be verified for your specific experimental design.

Visualizations

Signaling Pathway of LDH Inhibition

LDHA_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA Proliferation Cancer Cell Proliferation Lactate->Proliferation Supports LDHA LDHA GNE140 This compound GNE140->LDHA

Caption: Simplified pathway showing this compound inhibiting LDHA.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting Start Start: this compound Solubility Issue CheckSolvent Is DMSO being used? Start->CheckSolvent PhysicalAssist Apply heat (37°C) and/or sonication Start->PhysicalAssist UseDMSO Use fresh/anhydrous DMSO as the primary solvent CheckSolvent->UseDMSO No Precipitation Precipitation upon aqueous dilution? CheckSolvent->Precipitation Yes UseDMSO->CheckSolvent LowerConc Lower final concentration Precipitation->LowerConc Yes Success Success: Clear Solution Precipitation->Success No PhysicalAssist->Precipitation UseCosolvent Use a co-solvent/ formulation system (e.g., PEG300, Tween-80) LowerConc->UseCosolvent UseCosolvent->Success

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target? A1: this compound is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140. LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate.

Q2: Why is my powdered this compound difficult to dissolve in water or buffer directly? A2: Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which inherently limits its solubility in aqueous solutions. It is classified as a poorly water-soluble drug.

Q3: What is the best solvent to prepare a stock solution of this compound? A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: How should I store my this compound stock solution? A4: Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to 6 months or longer), -80°C is recommended.

Q5: Can I use solvents other than DMSO for my cell culture experiments? A5: While DMSO is standard, if your cells are sensitive to it, you can try diluting the DMSO stock to a final concentration of 0.1% or lower in your culture medium. If that is still not feasible, developing a formulation with less toxic co-solvents or excipients like PEG300 or cyclodextrins may be necessary, though this will require more extensive optimization.

Q6: I see different solubility values reported for GNE-140. Why is that? A6: The reported solubility can vary based on the specific enantiomer ((S)- or the more active (R)-enantiomer), whether it is a racemic mixture, the purity of the compound, the source and quality of the solvent (e.g., age of DMSO), and the methods used for dissolution (e.g., heating, sonication). Always refer to the product-specific datasheet and perform your own solubility tests if necessary.

References

potential off-target effects of (S)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-GNE-140 , a lactate dehydrogenase (LDH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the less active S-enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140.[1][2][3][4] Its primary target is lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway responsible for the conversion of pyruvate to lactate.[2]

Q2: How does the potency of this compound compare to (R)-GNE-140?

This compound is significantly less potent than its R-enantiomer, (R)-GNE-140. Reports indicate that (R)-GNE-140 is approximately 18 times more potent than this compound.

Q3: What are the known off-target effects of this compound?

The racemic mixture, GNE-140, which contains both (S)- and (R)-enantiomers, has been demonstrated to be highly selective for LDH. In a screening against 301 different kinases, GNE-140 showed no significant inhibition, with IC50 values greater than 1 µM for all kinases tested. Furthermore, it displayed high selectivity over malate dehydrogenases (MDH1/2), with IC50 values exceeding 10 µM. Given that this compound is the less active enantiomer, it is unlikely to have significant off-target kinase activity at concentrations typically used to inhibit LDHA. However, at very high concentrations, the possibility of off-target effects cannot be entirely excluded.

Q4: I am not observing the expected phenotype in my cells after treatment with this compound. What could be the reason?

Several factors could contribute to a lack of an expected phenotype:

  • Cellular Metabolism: The effects of LDHA inhibition are most pronounced in cells that are highly dependent on glycolysis for their energy production (the Warburg effect). Cells that rely more on oxidative phosphorylation may be less sensitive to this compound.

  • Inhibitor Concentration: Due to its lower potency compared to the (R)-enantiomer, a sufficiently high concentration of this compound must be used to achieve effective inhibition of LDHA.

  • Metabolic Plasticity: Cancer cells can adapt to LDHA inhibition by upregulating alternative metabolic pathways, such as oxidative phosphorylation, to maintain energy production and cell survival. This metabolic reprogramming can mask the effects of the inhibitor.

  • Compound Stability: Ensure the compound has been stored correctly and handled as recommended to maintain its activity.

Q5: I am observing unexpected toxicity in my experiments. Could this be due to off-target effects?

While this compound is considered highly selective, cellular toxicity at high concentrations could potentially arise from off-target effects or from severe disruption of cellular metabolism due to on-target LDHA inhibition. A critical downstream effect of LDHA inhibition is the disruption of the NAD+/NADH ratio, which can impact numerous cellular processes and lead to metabolic stress.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
No or weak inhibition of lactate production. Insufficient concentration of this compound.Increase the concentration of this compound in a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
Cell line is not highly glycolytic.Characterize the metabolic profile of your cells (e.g., using a Seahorse analyzer) to confirm their reliance on glycolysis.
Unexpected cell death or toxicity. Concentration of this compound is too high, leading to off-target effects or severe metabolic stress.Perform a dose-response curve to determine the IC50 for cell viability and use a concentration at or below this value.
On-target effect of disrupting cellular redox balance (NAD+/NADH ratio).Measure the NAD+/NADH ratio to assess the metabolic state of the cells. Consider if the observed toxicity is consistent with the expected mechanism of action.
Cells appear to recover after initial inhibition. Metabolic reprogramming and adaptation by the cells.Investigate changes in other metabolic pathways, such as oxidative phosphorylation, in response to treatment. Consider combination therapies to target these escape pathways.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the GNE-140 enantiomers and the racemate.

Compound Target IC50 Notes
(R)-GNE-140LDHA3 nM
LDHB5 nM
This compoundLDHA~54 nMEstimated based on being 18-fold less potent than (R)-GNE-140.
GNE-140 (racemate)301 Kinase Panel>1 µMHighly selective against a broad range of kinases.
MDH1/2>10 µMHighly selective against malate dehydrogenases.

Experimental Protocols

Key Experiment: In Vitro Lactate Dehydrogenase (LDH) Activity Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on LDH.

Materials:

  • Recombinant human LDHA enzyme

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Pyruvate (substrate)

  • NADH (cofactor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Prepare serial dilutions of the this compound stock solution in assay buffer.

    • Prepare solutions of LDHA enzyme, pyruvate, and NADH in assay buffer at their desired final concentrations.

  • Assay Setup:

    • In a 96-well plate, add a small volume of each this compound dilution. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

    • Add the LDHA enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • To start the reaction, add a solution containing both pyruvate and NADH to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

    • The rate of the reaction is proportional to the slope of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

LDHA_Pathway cluster_reaction LDH Catalyzed Reaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDHA LDHA Lactate->Pyruvate Oxidation NADH NADH LDHA->NADH S_GNE_140 This compound S_GNE_140->LDHA NAD NAD+ NAD->LDHA

Caption: The role of LDHA in converting pyruvate to lactate and its inhibition by this compound.

Experimental Workflow Diagram

LDH_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound dilutions, LDHA, Substrates) start->prepare_reagents assay_setup Assay Setup in 96-well Plate (Add inhibitor and enzyme) prepare_reagents->assay_setup incubation Incubate (Allow inhibitor binding) assay_setup->incubation initiate_reaction Initiate Reaction (Add Pyruvate and NADH) incubation->initiate_reaction data_acquisition Data Acquisition (Measure Absorbance at 340 nm) initiate_reaction->data_acquisition data_analysis Data Analysis (Calculate % Inhibition and IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro LDH enzyme inhibition assay.

References

(S)-GNE-140 Control Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-GNE-140 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret results from essential control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in my experiments?

This compound serves as a crucial negative control for its more potent enantiomer, (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA). By comparing the cellular effects of the highly active (R)-enantiomer to the significantly less active (S)-enantiomer, researchers can distinguish between on-target effects (resulting from LDHA inhibition) and potential off-target effects.[1][2][3][4]

Q2: How significant is the activity difference between this compound and (R)-GNE-140?

(R)-GNE-140 is approximately 18-fold more potent than this compound in inhibiting LDHA.[1] This substantial difference in activity is fundamental to its use as a negative control.

Q3: What are the expected on-target effects of the active (R)-GNE-140 enantiomer?

As a potent LDHA inhibitor, (R)-GNE-140 is expected to decrease the conversion of pyruvate to lactate. This leads to several measurable downstream effects, including:

  • Reduced extracellular lactate levels.

  • A decrease in the NAD+/NADH ratio.

  • A shift in cellular metabolism from glycolysis towards oxidative phosphorylation (OXPHOS) in some cancer cell lines.

  • Inhibition of cell proliferation and induction of apoptosis in glycolysis-dependent cancer cells.

Q4: When should I be concerned about off-target effects?

If you observe a significant cellular phenotype with this compound at concentrations where (R)-GNE-140 shows on-target effects, it may indicate an off-target mechanism. Ideally, any observed effect should correlate with the known potency difference between the two enantiomers.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the GNE-140 enantiomers against their primary targets, LDHA and LDHB.

CompoundTargetIC50Fold Difference vs. (S)-enantiomer
(R)-GNE-140 LDHA3 nM~18x more potent
LDHB5 nM
This compound LDHA~54 nM (estimated)1x

(Data sourced from multiple suppliers and publications. The IC50 for this compound is estimated based on the 18-fold potency difference relative to (R)-GNE-140).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with GNE-140.

Observed Problem Potential Cause Suggested Solution
No significant difference in cell viability between (R)-GNE-140 and this compound treated cells. 1. Off-target toxicity: Both enantiomers may be affecting a common off-target protein. 2. Cell line is not dependent on glycolysis: The cells may primarily use oxidative phosphorylation for energy, making them resistant to LDHA inhibition.1. Perform a Cellular Thermal Shift Assay (CETSA): Confirm that (R)-GNE-140, but not this compound, is engaging with LDHA in your cells. 2. Assess cellular metabolism: Use a Seahorse XF Analyzer to determine the metabolic profile of your cells. 3. Titrate concentrations: Test a wider range of concentrations for both enantiomers to identify a therapeutic window for on-target effects.
(R)-GNE-140 shows reduced efficacy over time or in certain clones. 1. Acquired Resistance: Cells may have developed resistance to LDHA inhibition. 2. Upregulation of LDHB: Increased LDHB expression can compensate for LDHA inhibition. 3. Metabolic reprogramming: Cells may have activated compensatory pathways, such as the AMPK-mTOR-S6K signaling pathway, leading to increased OXPHOS.1. Analyze LDHB expression: Use Western blot or qPCR to check for increased LDHB levels in resistant cells. 2. Investigate metabolic pathways: Use a Seahorse assay to assess changes in OXPHOS. Analyze key proteins in the AMPK-mTOR-S6K pathway via Western blot. 3. Combination therapy: Consider combining (R)-GNE-140 with an OXPHOS inhibitor like phenformin to overcome resistance.
Unexpected signaling pathway activation with both (R)- and this compound. Off-target effects: The compound scaffold may be interacting with other kinases or signaling molecules.1. Kinase profiling: Screen the compounds against a panel of kinases to identify potential off-target interactions. 2. CETSA-MS: Use mass spectrometry-based CETSA to identify other proteins that are thermally stabilized by the compounds.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of (R)-GNE-140 to LDHA in intact cells.

Principle: Ligand binding increases the thermal stability of the target protein.

Protocol:

  • Cell Treatment: Treat intact cells with (R)-GNE-140, this compound (as a negative control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of LDHA by Western blot.

Expected Outcome: (R)-GNE-140-treated samples should show a higher amount of soluble LDHA at elevated temperatures compared to the vehicle and this compound-treated samples, indicating target engagement and stabilization.

Lactate Production Assay

This assay measures the functional consequence of LDHA inhibition.

Principle: LDHA inhibition reduces the production of lactate, which can be measured in the cell culture medium.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response of (R)-GNE-140 and a high concentration of this compound.

  • Sample Collection: After a suitable incubation period (e.g., 24-48 hours), collect the cell culture medium.

  • Lactate Measurement: Use a commercial colorimetric lactate assay kit to measure the lactate concentration in the collected medium. Normalize the lactate levels to the cell number or protein concentration.

Expected Outcome: A dose-dependent decrease in lactate production should be observed with (R)-GNE-140 treatment, while this compound should have a minimal effect at equivalent concentrations.

Seahorse XF Glycolytic Rate Assay

This assay assesses the impact of LDHA inhibition on cellular metabolism.

Principle: This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with (R)-GNE-140 or this compound prior to the assay.

  • Assay Setup: Wash the cells and incubate them in Seahorse XF assay medium.

  • Seahorse Analysis: Perform a Glycolytic Rate Assay on a Seahorse XF Analyzer. The assay involves sequential injections of rotenone/antimycin A (to inhibit mitochondrial respiration) and 2-deoxyglucose (2-DG, to inhibit glycolysis).

  • Data Analysis: Calculate the ECAR and OCR to determine the glycolytic rate and mitochondrial respiration.

Expected Outcome: Treatment with (R)-GNE-140 should lead to a significant decrease in the glycolytic rate (ECAR). In some cells, a compensatory increase in OCR may be observed as the cells shift to oxidative phosphorylation. This compound should not induce these changes.

Visualizations

LDHA_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_LDHA_reaction LDHA Catalyzed Reaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ TCA Cycle TCA Cycle Pyruvate->TCA Cycle Enters Mitochondria LDHA LDHA Lactate->Pyruvate NAD+ -> NADH R_GNE_140 (R)-GNE-140 R_GNE_140->LDHA Inhibits S_GNE_140 This compound (Negative Control)

Caption: Mechanism of (R)-GNE-140 action on the LDHA pathway.

Troubleshooting_Workflow Start Experiment with (R)-GNE-140 & this compound Question1 Are effects observed with This compound at similar concentrations to (R)-GNE-140? Start->Question1 OffTarget Potential Off-Target Effect Question1->OffTarget Yes OnTarget Likely On-Target Effect Question1->OnTarget No CETSA Perform CETSA OffTarget->CETSA Question2 Is the expected phenotype observed? OnTarget->Question2 Success Experiment Successful Question2->Success Yes Troubleshoot Troubleshoot Resistance/ Metabolism Question2->Troubleshoot No MetabolismAssay Assess Metabolism (e.g., Seahorse) Troubleshoot->MetabolismAssay

Caption: Troubleshooting workflow for GNE-140 control experiments.

Downstream_Signaling LDHA_Inhibition LDHA Inhibition by (R)-GNE-140 Metabolic_Stress Metabolic Stress (e.g., altered NAD+/NADH) LDHA_Inhibition->Metabolic_Stress ROS_Production Increased ROS Production Metabolic_Stress->ROS_Production ATF4_Pathway GCN2-ATF4 Pathway Activation Metabolic_Stress->ATF4_Pathway JNK_Pathway JNK Signaling Pathway Activation ROS_Production->JNK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest JNK_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis JNK_Pathway->Apoptosis Amino_Acid_Synth Altered Amino Acid Biosynthesis ATF4_Pathway->Amino_Acid_Synth

References

Navigating (S)-GNE-140 Experiments: A Guide to Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results involving the lactate dehydrogenase A (LDHA) inhibitor, (S)-GNE-140. As the less active enantiomer of GNE-140, this compound is often used as a negative control in experiments to distinguish the specific effects of its more potent counterpart, (R)-GNE-140.[1] However, unexpected or inconsistent results can still arise. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to assist in resolving these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound, providing potential causes and actionable solutions.

Question 1: Why am I observing a slight inhibitory effect on lactate production with this compound when it's supposed to be the inactive enantiomer?

Answer: While this compound is significantly less potent than (R)-GNE-140, it is not completely inert. At high concentrations, it may exhibit some residual inhibitory activity on LDHA.

Troubleshooting Steps:

  • Verify Concentration: Double-check the calculations for your working solution to ensure you are using the intended concentration.

  • Titration Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to determine the threshold at which inhibitory effects become apparent.

  • Compare with (R)-GNE-140: Run a parallel experiment with (R)-GNE-140 to confirm the expected potency difference. The activity of this compound should be at least 18-fold lower than that of (R)-GNE-140.[1][2][3][4]

  • Purity of Compound: Ensure the purity of your this compound sample. Contamination with the (R)-enantiomer could lead to unexpected activity.

Question 2: My cell viability results are inconsistent across different experiments when using this compound as a control.

Answer: Inconsistent cell viability can stem from several factors related to compound handling, assay setup, and cell culture conditions.

Troubleshooting Steps:

  • Compound Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound can lead to variable effective concentrations. Visually inspect for any precipitate in your stock and working solutions.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture wells is consistent across all conditions and below the tolerance level for your specific cell line (typically <0.5%).

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in viability readouts. Ensure a homogenous cell suspension and accurate pipetting when seeding plates.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. Avoid using the outer wells for critical experiments or ensure proper plate sealing and humidification during incubation.

  • Plate Reader Settings: Optimize the settings on your plate reader for the specific viability assay being used. Incorrect gain settings or read times can lead to inconsistent measurements.

Question 3: I am not observing the expected metabolic shift (e.g., increased oxygen consumption) in my cells treated with this compound as a negative control, but I see it with the active compound.

Answer: This is the expected outcome. As the less active enantiomer, this compound should not induce the same metabolic reprogramming as a potent LDHA inhibitor at concentrations where it is used as a negative control. However, if you are not seeing the expected effect with your active LDHA inhibitor either, consider the following:

Troubleshooting Steps:

  • Cellular Metabolism: The metabolic phenotype of your cell line is critical. Cells that are highly dependent on glycolysis (the Warburg effect) are more likely to show a pronounced metabolic shift in response to LDHA inhibition. Cell lines that primarily rely on oxidative phosphorylation may be resistant to the effects of LDHA inhibitors.

  • Assay Timing: The metabolic effects of LDHA inhibition can be time-dependent. Conduct a time-course experiment to determine the optimal time point to observe the desired metabolic changes.

  • Compensatory Mechanisms: Cells can adapt to LDHA inhibition by upregulating other metabolic pathways, such as the AMPK-mTOR-S6K signaling pathway, which can increase oxidative phosphorylation and confer resistance. Consider investigating these pathways if you observe acquired resistance.

Quantitative Data Summary

The following table summarizes the available quantitative data for the GNE-140 enantiomers to aid in experimental design and data interpretation.

CompoundTargetIC50Potency Comparison
(R)-GNE-140 LDHA3 nM18-fold more potent than this compound
LDHB5 nM
This compound LDHANot explicitly reported, but significantly higher than (R)-GNE-140Less active enantiomer

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Cell-Based Lactate Production Assay

This protocol is designed to measure the effect of this compound on lactate production in cultured cells, typically using it as a negative control alongside a potent LDHA inhibitor.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound and a potent LDHA inhibitor (e.g., (R)-GNE-140)

  • DMSO (for stock solutions)

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level.

  • Cell Treatment: Remove the old media from the cells and replace it with media containing the different concentrations of this compound or the positive control inhibitor. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, collect the cell culture supernatant for the lactate assay.

  • Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit to measure the lactate concentration in the collected supernatant.

  • Data Analysis: Normalize the lactate concentration to the cell number (which can be determined by a parallel cell viability assay) to account for any effects on cell proliferation. Compare the lactate production in the this compound treated wells to the vehicle control and the positive control.

Protocol 2: Cell Viability Assay

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture media from a DMSO stock solution.

  • Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathway: The Warburg Effect and LDHA Inhibition

The following diagram illustrates the central role of LDHA in the Warburg effect and the downstream consequences of its inhibition.

Warburg_Effect cluster_extracellular Extracellular cluster_cell Cell cluster_signaling Upstream Signaling Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Lactate_int Lactate LDHA->Lactate_int NAD+ Regeneration MCT MCT Lactate_int->MCT MCT->Lactate_ext Efflux S_GNE_140 This compound (Less Active) S_GNE_140->LDHA R_GNE_140 (R)-GNE-140 (Active) R_GNE_140->LDHA GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt PI3K_Akt->GLUT Promotes HIF1a HIF-1α HIF1a->LDHA Upregulates cMyc c-Myc cMyc->LDHA Upregulates

Caption: The Warburg effect pathway and the site of action for GNE-140 enantiomers.

Experimental Workflow: Troubleshooting Inconsistent Viability Results

This diagram outlines a logical workflow for troubleshooting inconsistent cell viability data when using this compound.

Troubleshooting_Workflow Start Inconsistent Viability Results Check_Compound Verify Compound Solubility & Purity Start->Check_Compound Check_DMSO Confirm Final DMSO Concentration Check_Compound->Check_DMSO If soluble & pure Unresolved Issue Persists: Consider Off-Target Effects or Assay Interference Check_Compound->Unresolved If impure or precipitated Check_Seeding Review Cell Seeding Protocol Check_DMSO->Check_Seeding If DMSO is ok Check_DMSO->Unresolved If DMSO is too high Check_Plates Assess for Edge Effects Check_Seeding->Check_Plates If seeding is consistent Check_Seeding->Unresolved If seeding is variable Check_Reader Optimize Plate Reader Settings Check_Plates->Check_Reader If no edge effects Check_Plates->Unresolved If edge effects are present Resolved Results are Consistent Check_Reader->Resolved If settings are optimal Check_Reader->Unresolved If settings are suboptimal

Caption: A logical workflow for troubleshooting inconsistent cell viability results.

References

optimizing (S)-GNE-140 dosage for minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-GNE-140

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and minimizing toxicity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research with this compound and its more active counterparts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to (R)-GNE-140?

This compound is the less active enantiomer of GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA).[1] The (R)-enantiomer, (R)-GNE-140, is significantly more potent, exhibiting approximately 18-fold greater activity against LDHA.[2][3] GNE-140 itself is often supplied as a racemic mixture, containing both enantiomers.[4] Due to its lower activity, this compound can serve as a useful negative control in experiments to confirm that the observed effects of the racemic mixture or the (R)-enantiomer are due to specific on-target inhibition.

Q2: What is the mechanism of action for GNE-140?

GNE-140 is a potent inhibitor of both Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB).[5] LDHA is a key enzyme in the glycolytic pathway, responsible for converting pyruvate to lactate, particularly under anaerobic conditions. By inhibiting LDHA, GNE-140 blocks lactate production and can disrupt the metabolism of highly glycolytic cells, such as many cancer cells. This inhibition leads to a decrease in glycolytic flux and can induce metabolic stress.

Q3: What are the potential on-target effects and therapeutic applications?

The primary on-target effect of GNE-140 is the inhibition of glycolysis, which can be observed by a reduction in lactate production and glucose consumption. This mechanism is explored for its anti-cancer potential, as many tumor cells rely on glycolysis for energy (the Warburg effect). By inhibiting this pathway, GNE-140 has been shown to reduce the proliferation of various cancer cell lines in vitro. Furthermore, by altering the tumor microenvironment's metabolic profile (i.e., reducing lactate), LDHA inhibitors like GNE-140 are being investigated to enhance anti-tumor immunity.

Q4: What are the known IC50 values for GNE-140?

Most of the publicly available potency data is for the highly active (R)-enantiomer. It is crucial to use this information as a benchmark for the active component of the racemic GNE-140.

CompoundTargetIC50 (Biochemical Assay)Cell-Based Assay (MiaPaCa-2)
(R)-GNE-140 LDHA3 nM670 nM (Lactate Production)
LDHB5 nM
This compound LDHA~18-fold less potent than (R)-enantiomerNot widely reported

Q5: What potential toxicities should I be aware of when using a small molecule inhibitor like GNE-140?

While specific toxicity data for this compound is limited, general toxicities for small molecule kinase and metabolic inhibitors can be considered. Preclinical safety assessments for kinase inhibitors have shown potential for cardiovascular effects, including changes in heart rate and blood pressure. For novel inhibitors, potential target organs for toxicity can include the spleen, thymus, gastrointestinal tract, liver, kidneys, and heart. Early, non-GLP toxicology studies are essential to identify potential liabilities before proceeding to more advanced studies.

Troubleshooting Guide

Q6: I am observing high cytotoxicity at concentrations where I expect to see a therapeutic effect. What should I do?

High cytotoxicity can stem from several factors. Follow this guide to troubleshoot the issue.

  • Confirm On-Target Effect: Is the cytotoxicity correlated with the expected mechanism of action? Measure lactate production or perform a glycolytic stress test to confirm LDHA inhibition at your tested concentrations. If cytotoxicity occurs at concentrations well below those needed for LDHA inhibition, it may be an off-target effect.

  • Review Dosing Protocol: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).

  • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment using a wide range of concentrations to accurately determine the IC50 (potency) and CC50 (cytotoxicity) values. The therapeutic window is the range between these two values.

  • Check Cell Line Sensitivity: Not all cell lines are equally dependent on glycolysis. Cell lines that rely more on oxidative phosphorylation (OXPHOS) may be inherently resistant to LDHA inhibition and could be more sensitive to off-target effects.

  • Use the Inactive Enantiomer: Use this compound as a negative control. If this compound shows similar cytotoxicity at the same concentration as (R)-GNE-140, the toxicity is likely off-target.

G_Troubleshooting_Cytotoxicity start High Cytotoxicity Observed check_on_target Is cytotoxicity correlated with LDHA inhibition? start->check_on_target review_protocol Review Protocol: - Solvent concentration <0.1%? - Compound stability/purity? check_on_target->review_protocol No on_target Conclusion: On-Target Toxicity check_on_target->on_target Yes dose_response Determine IC50 (potency) and CC50 (toxicity) review_protocol->dose_response off_target Conclusion: Potential Off-Target Toxicity dose_response->off_target optimize_dose Optimize Dose: Use lowest effective concentration on_target->optimize_dose G_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells 1. Plate Cells in 96-well Format prepare_compound 2. Prepare Serial Dilutions of GNE-140 plate_cells->prepare_compound treat_cells 3. Treat Cells for 48-72h prepare_compound->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read_plate 6. Read Absorbance (570nm) solubilize->read_plate calculate_ic50 7. Plot Dose-Response Curve & Calculate IC50 read_plate->calculate_ic50 G_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ Regen. TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA edge_proxy Pyruvate->edge_proxy LDHA LDHA Enzyme GNE140 (R)-GNE-140 GNE140->LDHA Inhibition edge_proxy->Lactate

References

(S)-GNE-140 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of (S)-GNE-140.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for an extended period when stored correctly. For long-term storage, -20°C is recommended. Different suppliers suggest stability for at least three to four years under these conditions.[1][2] For short-term storage, such as during routine lab use, it can be kept at 0-4°C for days to weeks.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, -80°C is recommended, with stability reported for up to two years.[4] For shorter-term storage, -20°C is also an option, with stability ranging from one month to one year depending on the supplier and solvent.

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in DMSO. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil are often used. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.

Q4: Is this compound light-sensitive?

Q5: Can I store my prepared in vivo formulations?

A5: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use. If a continuous dosing period exceeds half a month, the formulation protocol should be chosen carefully.

Data Presentation: Storage Conditions Summary

FormStorage TemperatureDurationSource(s)
Solid -20°C≥ 4 years
-20°C3 years
0-4°CShort term (days to weeks)
Stock Solution -80°C2 years
-80°C1 year
-80°C6 months
-20°C1 year
-20°C6 months
-20°C1 month

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty Dissolving this compound 1. Use of old or wet DMSO.2. Compound precipitation out of solution.1. Use fresh, anhydrous DMSO.2. To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.
Loss of Compound Activity in Experiments 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles).2. Degradation of the compound due to prolonged storage at room temperature or exposure to light.3. Use of aqueous solutions that were not freshly prepared.1. Ensure stock solutions are aliquoted and stored at the recommended temperature (-80°C for long-term).2. Always store solid compound and stock solutions at the recommended temperatures and protect from light.3. Prepare aqueous working solutions fresh for each experiment.
Precipitation in In Vivo Formulation 1. Incorrect solvent ratios.2. Saturation limit exceeded.1. Follow the formulation protocols carefully, adding each solvent sequentially and ensuring the solution is clear before adding the next.2. If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 499.04 g/mol ). For example, for 1 ml of a 10 mM solution, weigh 4.99 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gentle warming to 37°C can be applied.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage or -20°C for shorter durations.

Protocol for Preparation of an In Vivo Formulation (Example):

This is an example protocol and may need to be optimized for your specific experimental needs.

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 14.3 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear.

  • This formulation should be prepared fresh on the day of use.

Visualizations

Caption: Recommended handling and storage workflow for this compound.

Degradation_Pathways Figure 2. General Chemical Degradation Pathways cluster_Degradation Potential Degradation Triggers GNE140 This compound (Active Compound) DegradationProducts Inactive Degradation Products GNE140->DegradationProducts Degradation Hydrolysis Hydrolysis (Water) Hydrolysis->DegradationProducts Oxidation Oxidation (Air, Peroxides) Oxidation->DegradationProducts Photolysis Photolysis (Light) Photolysis->DegradationProducts

References

overcoming acquired resistance to GNE-140 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of GNE-140 in your experiments, with a special focus on addressing acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GNE-140?

A1: GNE-140 is a highly selective and potent inhibitor of both lactate dehydrogenase A (LDHA) and LDHB, with IC50 values of 3 nM and 5 nM, respectively.[1][2][3][4] It functions by targeting the active site of these enzymes, which are critical for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[5] By inhibiting LDH, GNE-140 disrupts glycolysis-dependent cancer cell proliferation and survival.

Q2: My cancer cell line, which was initially sensitive to GNE-140, is now showing signs of resistance. What are the potential mechanisms?

A2: Acquired resistance to GNE-140 is a known phenomenon and is often linked to the metabolic plasticity of cancer cells. Two primary mechanisms have been identified:

  • Upregulation of Oxidative Phosphorylation (OXPHOS): Resistant cells can shift their metabolic dependency from glycolysis to OXPHOS. This is often driven by the activation of the AMPK-mTOR-S6K signaling pathway.

  • Overexpression of LDHB: Increased expression of the LDHB gene, which also encodes a lactate dehydrogenase isoform, can lead to resistance to multiple LDH inhibitors, including GNE-140.

Q3: How can I confirm if my resistant cells have activated these resistance pathways?

A3: To investigate the mechanism of resistance in your cell line, we recommend the following experimental approaches:

  • Western Blot Analysis: Probe for key proteins in the AMPK-mTOR-S6K pathway (e.g., phospho-AMPK, phospho-mTOR, phospho-S6K) to assess its activation state. Also, assess the protein levels of LDHA and LDHB to check for overexpression.

  • Seahorse Assay (Metabolic Flux Analysis): Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the reliance of your cells on OXPHOS versus glycolysis. A higher OCR/ECAR ratio in resistant cells compared to sensitive cells would indicate a shift towards OXPHOS.

  • qRT-PCR: Quantify the mRNA levels of LDHB to determine if there is transcriptional upregulation.

Q4: What strategies can I employ to overcome acquired resistance to GNE-140?

A4: Based on the known resistance mechanisms, a combination therapy approach is recommended:

  • For OXPHOS-mediated resistance: Co-treatment with an OXPHOS inhibitor, such as phenformin, can re-sensitize resistant cells to GNE-140.

  • For AMPK-mTOR-S6K pathway activation: The use of inhibitors targeting this pathway can prevent the emergence of resistance.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased Efficacy of GNE-140 Over Time Development of acquired resistance.1. Confirm resistance by comparing the IC50 value in your current cell line to the parental line. 2. Investigate the resistance mechanism (see FAQ Q3). 3. Implement a combination therapy strategy (see FAQ Q4).
High Variability in Experimental Results Cell line heterogeneity; inconsistent drug concentration.1. Perform single-cell cloning to establish a homogenous population. 2. Ensure accurate and consistent preparation of GNE-140 working solutions. Prepare fresh dilutions for each experiment.
Unexpected Toxicity in a New Cell Line The cell line may be highly dependent on glycolysis for survival.1. Perform a dose-response curve to determine the optimal concentration. 2. Consider the metabolic profile of your cell line.
GNE-140 Shows Low In Vivo Efficacy Despite In Vitro Potency Pharmacokinetic properties of GNE-140, such as rapid clearance.1. Optimize the dosing regimen (e.g., more frequent administration). 2. Consider using a different in vivo model or a vehicle formulation that improves bioavailability.

Quantitative Data Summary

Table 1: In Vitro Potency of GNE-140

Target IC50 (nM) Assay Type Reference
LDHA3Cell-free
LDHB5Cell-free
MIA PaCa-2 (Lactate Production)670Cellular
MIA PaCa-2 (Proliferation)430Cellular
KP-2 (Proliferation)430Cellular

Table 2: Overcoming GNE-140 Resistance in MIA PaCa-2 Cells

Treatment Cell Type IC50 of GNE-140 (µM)
GNE-140Parental0.5
GNE-140Resistant> 10
GNE-140 + Phenformin (1 mM)Resistant0.8

Experimental Protocols

1. Cell Viability Assay to Determine IC50

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 72 hours).

  • Drug Preparation: Prepare a 2X serial dilution of GNE-140 in culture medium.

  • Treatment: The following day, remove the existing medium and add the GNE-140 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

2. Western Blot for Resistance Markers

  • Cell Lysis: Lyse parental and GNE-140 resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, p-S6K, S6K, LDHA, LDHB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

GNE_140_Resistance_Pathway cluster_cell Cancer Cell cluster_resistance Resistance Pathway GNE140 GNE-140 LDHA_B LDHA/B GNE140->LDHA_B inhibits AMPK AMPK LDHA_B->AMPK leads to activation upon inhibition Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate catalyzed by LDHA/B Glycolysis Glycolysis Glycolysis->Pyruvate mTOR mTOR AMPK->mTOR inhibits S6K S6K mTOR->S6K OXPHOS OXPHOS S6K->OXPHOS promotes Experimental_Workflow start Observe Decreased GNE-140 Efficacy confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism western_blot Western Blot (p-AMPK, LDHB) investigate_mechanism->western_blot seahorse Seahorse Assay (OCR/ECAR) investigate_mechanism->seahorse qRT_PCR qRT-PCR (LDHB mRNA) investigate_mechanism->qRT_PCR select_strategy Select Overcoming Strategy western_blot->select_strategy seahorse->select_strategy qRT_PCR->select_strategy combo_phenformin Combination Therapy: GNE-140 + Phenformin select_strategy->combo_phenformin OXPHOS high combo_ampk_i Combination Therapy: GNE-140 + AMPK/mTOR inh. select_strategy->combo_ampk_i AMPK pathway active retest_efficacy Re-evaluate Efficacy (Cell Viability, In Vivo) combo_phenformin->retest_efficacy combo_ampk_i->retest_efficacy

References

metabolic plasticity issues with LDHA inhibitors like GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LDHA inhibitor GNE-140, with a focus on issues related to metabolic plasticity.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Question 1: My cancer cells are showing innate resistance to GNE-140, even at high concentrations. Why is the inhibitor not effective?

Answer: Innate resistance to GNE-140 is often linked to the baseline metabolic phenotype of the cancer cells. Cells that do not primarily rely on glycolysis but instead utilize oxidative phosphorylation (OXPHOS) for energy production will be inherently resistant to LDHA inhibition.[1]

  • Troubleshooting Steps:

    • Assess Baseline Metabolism: Characterize the metabolic profile of your cell line. Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Resistant cells typically exhibit a high baseline OCR/ECAR ratio.

    • Confirm On-Target Effect: Measure lactate production in treated vs. untreated cells. A potent LDHA inhibitor like GNE-140 should significantly reduce extracellular lactate.[2] If lactate levels are unchanged, it may indicate issues with the compound's stability or cellular uptake.

    • Test Combination Therapy: To overcome this resistance, try co-treatment with an OXPHOS inhibitor, such as phenformin. This dual blockade of both glycolysis and mitochondrial respiration can re-sensitize resistant cells to GNE-140.[1][3]

Question 2: After initial sensitivity, my cells developed acquired resistance to GNE-140 over time. What is the mechanism?

Answer: Acquired resistance to GNE-140 is a classic example of metabolic plasticity. Prolonged inhibition of LDHA forces cancer cells to reprogram their metabolic circuitry to survive. The primary mechanism involves the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a switch to OXPHOS.[4]

  • Troubleshooting Steps:

    • Probe the AMPK Pathway: Use Western blotting to check the phosphorylation status of AMPK and its downstream target S6K in your resistant cell population compared to the parental, sensitive cells. Increased p-AMPK and p-S6K are hallmarks of this resistance mechanism.

    • Measure Mitochondrial Respiration: Use a Seahorse XF Analyzer to confirm that the resistant cells have a higher OCR, indicating increased reliance on OXPHOS.

    • Prevent or Reverse Resistance: Test a combination therapy approach. Co-administration of GNE-140 with an AMPK or mTOR inhibitor can prevent the emergence of resistance.

Question 3: I am observing high variability in my cell viability (IC50) results between experiments. What could be the cause?

Answer: Variability in IC50 values can stem from several factors, including experimental conditions and the stability of the inhibitor.

  • Troubleshooting Steps:

    • Check Compound Stability: GNE-140, particularly in solution, may have limited stability. It is recommended to prepare fresh working solutions for each experiment from a frozen stock. For in vivo studies, the mixed solution should be used immediately for optimal results.

    • Standardize Cell Seeding Density: Ensure that cells are plated at an optimal and consistent density for each experiment. Cell density can influence metabolic state and drug sensitivity. Assays should be set up so that control wells are 75-80% confluent at the end of the assay.

    • Monitor Culture Media Components: The nutrient composition of the media (e.g., glucose, glutamine levels) can significantly impact cellular metabolism and the response to metabolic inhibitors. Use consistent media formulations.

    • Confirm On-Target Activity: As a quality control step in each experiment, measure lactate production to confirm that the inhibitor is active at the concentrations being tested.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GNE-140? GNE-140 is a potent, active site-targeting inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for the final step of anaerobic glycolysis. It specifically inhibits LDHA and LDHB isoforms, which are responsible for converting pyruvate to lactate. This blockade disrupts the regeneration of NAD+ from NADH, leading to a halt in glycolysis, a reduction in lactate production, and an increase in intracellular pyruvate. In glycolysis-dependent cancer cells, this causes metabolic stress and reduces proliferation.

Q2: My GNE-140 is not dissolving well. What is the recommended solvent and preparation method? For in vitro experiments, GNE-140 can be dissolved in DMSO to make a stock solution. For in vivo studies, specific formulations are required due to the compound's properties. A common formulation involves a mixture of solvents like PEG300, Tween-80, and ddH2O or saline. It is critical to add and mix the solvents sequentially to ensure proper dissolution. If precipitation occurs, gentle heating or sonication can be used. Always prepare the final working solution fresh on the day of use.

Q3: Are there known mechanisms of resistance to LDHA inhibitors other than switching to OXPHOS? Yes, other resistance mechanisms have been identified. One key mechanism is the upregulation of an alternative LDH isoform, specifically LDHB. Increased levels of the LDHB protein can compensate for the inhibition of LDHA, thereby sustaining the conversion of pyruvate to lactate and conferring resistance to multiple LDHA inhibitors. Additionally, specific point mutations in the drug-binding site of LDHA have been shown to cause compound-specific resistance.

Q4: Can LDHA inhibition affect signaling pathways beyond metabolism? Yes, the metabolic shifts induced by LDHA inhibition can have broader signaling consequences. For instance, blocking LDHA can lead to a reduction in serine and aspartate biosynthesis. This amino acid stress can activate the GCN2-ATF4 signaling pathway as a pro-survival response. ATF4, in turn, can upregulate the glutamine transporter SLC1A5, increasing glutamine uptake and sustaining mTORC1 activity, which helps cells cope with the metabolic insult.

Q5: What is the expected effect of GNE-140 on cellular oxygen consumption? In cells that are sensitive to LDHA inhibition and capable of metabolic plasticity, treatment with GNE-140 is expected to increase oxygen consumption. By blocking the conversion of pyruvate to lactate, the inhibitor shunts pyruvate into the mitochondria, where it enters the TCA cycle and fuels oxidative phosphorylation, thereby increasing the oxygen consumption rate (OCR). This shift can also lead to an increase in reactive oxygen species (ROS).

Quantitative Data Summary

Table 1: Inhibitory Potency of (R)-GNE-140

Target/Assay Cell Line IC50 Value Citation(s)
Enzyme Activity
LDHA (cell-free) - 3 nM
LDHB (cell-free) - 5 nM
LDHC (cell-free) - 5 nM
Cellular Activity
Lactate Production MIA PaCa-2 670 nM
Cell Proliferation MIA PaCa-2 430 nM
Cell Proliferation KP-2 430 nM

| Cell Proliferation | Chondrosarcoma (IDH1 mutant) | 800 nM | |

Table 2: Effect of LDHA Inhibition on Cellular Metabolism

Parameter Cell Type Treatment Observed Effect Citation(s)
Oxygen Consumption P493 Lymphoma siLDHA or FX11 Increased
Glucose Uptake Melanoma LDHA inhibitor Decreased
Glutamine Uptake Melanoma LDHA inhibitor Increased
Lactate Production MIA PaCa-2 GNE-140 Decreased
ATP Levels P493 Lymphoma FX11 Decreased

| NADH/NAD+ Ratio | P493 Lymphoma | FX11 | Increased | |

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of GNE-140 on cell proliferation.

  • Materials: 384-well plates, RPMI media with 5% FBS, Penicillin/Streptomycin, GNE-140, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Plate cells in 384-well plates at a pre-determined optimal seeding density to ensure they reach 75-80% confluency by the end of the assay.

    • Allow cells to adhere overnight.

    • The next day, treat cells with a serial dilution of GNE-140 (e.g., a 6-point dose titration). Include DMSO-only wells as a vehicle control.

    • Incubate the plates for 72 hours.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

2. Extracellular Lactate Production Assay

This colorimetric assay measures the on-target effect of GNE-140.

  • Materials: 96-well plates, cell culture media, GNE-140, lactate assay kit (e.g., from Cayman Chemical, Abcam).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the media with fresh media containing the desired concentrations of GNE-140 or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24 hours).

    • At the end of the incubation, carefully collect a sample of the culture medium from each well.

    • Centrifuge the media samples to remove any cells or debris.

    • Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mix containing lactate dehydrogenase and a probe, incubating, and then reading the absorbance or fluorescence on a plate reader.

    • Normalize the lactate concentration to the cell number or protein content in the corresponding wells to account for differences in cell proliferation.

3. Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation (e.g., p-AMPK).

  • Materials: Cells treated with GNE-140, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-p-AMPK, anti-total-AMPK), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells with GNE-140 for the desired time.

    • Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane and separate using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • To normalize, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AMPK) or a loading control (e.g., β-actin).

Visualizations

cluster_cytosol Cytosol cluster_mito Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration TCA TCA Cycle Pyruvate->TCA Metabolic Switch GNE140 GNE-140 LDHA LDHA GNE140->LDHA Inhibits OXPHOS OXPHOS TCA->OXPHOS ATP_mito ATP OXPHOS->ATP_mito

Caption: LDHA inhibition by GNE-140 blocks lactate production, forcing a metabolic switch to OXPHOS.

cluster_protocol Protocol Issues cluster_metabolism Metabolic Plasticity start Unexpected Cell Survival or Resistance to GNE-140 q1 Is lactate production significantly reduced? start->q1 p1 Check GNE-140 stability (prepare fresh solution) q1->p1 No m1 Assess baseline metabolism (High OCR suggests innate resistance) q1->m1 Yes p2 Verify cell seeding density and media conditions p1->p2 m2 Check for AMPK/mTOR activation (Western Blot for p-AMPK) m1->m2 m3 Test combination with OXPHOS inhibitor (e.g., Phenformin) m2->m3

Caption: Troubleshooting workflow for resistance to the LDHA inhibitor GNE-140.

LDHAi LDHA Inhibition (GNE-140) Stress Metabolic Stress (↓ Glycolysis, ↓ ATP) LDHAi->Stress AMPK AMPK Activation Stress->AMPK mTOR mTOR-S6K Signaling AMPK->mTOR OXPHOS ↑ Mitochondrial Biogenesis ↑ OXPHOS mTOR->OXPHOS Resistance Acquired Resistance OXPHOS->Resistance Resistance->LDHAi Cell survives despite inhibition

Caption: Pathway of acquired resistance to GNE-140 via AMPK-mTOR-S6K signaling and increased OXPHOS.

References

GNE-140 In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo efficacy with the lactate dehydrogenase (LDH) inhibitor, GNE-140.

Frequently Asked Questions (FAQs)

Q1: What is GNE-140 and what is its mechanism of action?

A1: GNE-140 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and LDHB, with IC50 values of 3 nM and 5 nM, respectively.[1][2] It functions by targeting the active site of the LDH enzyme, which is crucial for the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. By inhibiting LDH, GNE-140 aims to disrupt the metabolic processes that many cancer cells rely on for proliferation and survival.

Q2: GNE-140 shows high potency in my in vitro assays, but why am I not seeing significant tumor growth inhibition in my mouse models?

A2: This is a commonly observed issue with GNE-140. The discrepancy between in vitro potency and in vivo efficacy is primarily attributed to its pharmacokinetic properties.[3] GNE-140 is reported to have rapid clearance and a short half-life in vivo, which means it may not maintain a therapeutic concentration at the tumor site for a sufficient duration to exert a significant anti-tumor effect.[3]

Q3: What are the known pharmacokinetic properties of GNE-140 in mice?

A3: While detailed public data on the pharmacokinetics of GNE-140 is limited, it has been noted that (R)-GNE-140 exhibits high bioavailability when administered orally at a low dose of 5 mg/kg in mice.[2] Higher oral doses, ranging from 50 to 200 mg/kg, result in greater systemic exposure. However, its rapid clearance remains a significant challenge for maintaining effective concentrations in vivo.

Q4: What are some alternative administration routes that have been explored for GNE-140?

A4: To counteract the rapid systemic clearance, researchers have investigated local administration methods. Intratumoral (i.t.) injection has been shown to be more effective at inhibiting tumor growth in a B16F10 melanoma model compared to oral or intraperitoneal (i.p.) administration. This suggests that direct delivery to the tumor microenvironment can overcome the limitations of systemic administration.

Troubleshooting Guide for Poor In Vivo Efficacy

Issue 1: Lack of significant tumor growth inhibition with systemic administration (oral or IP).

Question: My in vivo study with oral or intraperitoneal GNE-140 did not show a significant anti-tumor effect. What are the likely causes and what can I do?

Answer:

The most probable cause is insufficient drug exposure at the tumor site due to GNE-140's rapid clearance. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Compound Formulation and Administration:

    • Ensure your formulation is appropriate for the chosen route of administration and that the compound is fully solubilized or uniformly suspended. Common formulations for GNE-140 in mice include a solution in 5% DMSO + 5% Kolliphor HS15 dissolved in saline.

    • Double-check your dose calculations and the accuracy of your administration technique (e.g., oral gavage, IP injection).

  • Assess Pharmacokinetics in Your Model:

    • If feasible, conduct a pilot pharmacokinetic (PK) study in your specific mouse strain and tumor model. This will provide crucial data on the concentration of GNE-140 in the plasma and, ideally, in the tumor tissue over time. Key parameters to measure are Cmax (maximum concentration), T1/2 (half-life), and AUC (area under the curve).

  • Consider Alternative Dosing Strategies:

    • Increase Dosing Frequency: If the half-life is short, more frequent dosing (e.g., twice daily) may help maintain a higher average drug concentration.

    • Continuous Infusion: For preclinical studies, using an osmotic pump (e.g., Alzet pump) for continuous subcutaneous infusion can provide constant drug exposure and may improve efficacy.

  • Explore Localized Delivery:

    • Intratumoral Injection: As demonstrated in studies with the B16F10 melanoma model, direct injection of GNE-140 into the tumor can significantly enhance its anti-tumor activity by bypassing systemic clearance.

Issue 2: High variability in tumor response between animals.

Question: I am observing a high degree of variability in tumor growth inhibition among the mice in my treatment group. What could be the reasons?

Answer:

High inter-animal variability can stem from several factors:

  • Inconsistent Dosing: Ensure precise and consistent administration of the compound to each animal. For oral gavage, ensure the full dose is delivered to the stomach.

  • Tumor Heterogeneity: The inherent biological variability of tumors, even within the same cell line, can lead to different responses. Ensure that tumors are of a consistent size at the start of treatment.

  • Metabolic Differences: Individual differences in mouse metabolism can affect drug clearance rates.

  • Formulation Instability: If GNE-140 is not stable in your chosen vehicle, this could lead to inconsistent dosing. Prepare fresh formulations regularly.

Data Presentation

Table 1: Summary of In Vivo Efficacy of GNE-140 in a B16F10 Melanoma Model

Treatment GroupDose and RouteTumor Growth Inhibition (TGI)Reference
GNE-14050 mg/kg, i.t., dailyModest, not statistically significant
GNE-140100 mg/kg, i.p., dailyNot specified, but stated as not dramatic
GNE-140100 mg/kg, p.o., dailyNot specified, but stated as not dramatic

Table 2: Pharmacokinetic Parameters of GNE-140 in Mice

ParameterValueRoute of AdministrationDoseAnimal ModelReference
BioavailabilityHighOral5 mg/kgCD-1 mice
Systemic ExposureIncreases with doseOral50-200 mg/kgCD-1 mice
Cmax, T1/2, AUCData not publicly available----

Experimental Protocols

Key Experiment: In Vivo Tumor Growth Inhibition Study in a Xenograft Model

This protocol provides a general framework. Specific details should be optimized for your particular cell line and research question.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NSG mice) for human cancer cell line xenografts. For syngeneic models (e.g., B16F10), use immunocompetent mice (e.g., C57BL/6).

    • Mice should be 6-8 weeks old at the start of the study.

  • Cell Culture and Implantation:

    • Culture your chosen cancer cell line (e.g., MIA PaCa-2, B16F10) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., sterile PBS or a 1:1 mixture with Matrigel).

    • Subcutaneously inject 1 x 10^5 to 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, GNE-140 treatment groups).

  • GNE-140 Formulation and Dosing:

    • Formulation: A commonly used vehicle is 5% DMSO + 5% Kolliphor HS15 in saline. Prepare fresh formulations as needed.

    • Dosing:

      • Oral (p.o.): Administer by oral gavage. Doses up to 100 mg/kg have been used.

      • Intraperitoneal (i.p.): Inject into the peritoneal cavity. Doses up to 100 mg/kg have been used.

      • Intratumoral (i.t.): Inject directly into the tumor. Doses of 50 mg/kg have been used.

    • Administer treatment daily or as determined by your experimental design.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, pharmacodynamic marker analysis).

Visualizations

LDHA_Signaling_Pathway cluster_glycolysis Glycolytic Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH/NAD+ TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect LDHA LDHA/B GNE140 GNE-140 GNE140->LDHA

Caption: The LDH signaling pathway and the inhibitory action of GNE-140.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment GNE-140 or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for a GNE-140 in vivo efficacy study.

Troubleshooting_Tree start Poor In Vivo Efficacy of GNE-140 check_formulation Is the formulation and administration correct? start->check_formulation yes_formulation Yes check_formulation->yes_formulation Yes no_formulation No check_formulation->no_formulation No assess_pk Is there sufficient tumor exposure (PK)? yes_formulation->assess_pk optimize_formulation Optimize formulation and administration technique. no_formulation->optimize_formulation yes_pk Yes assess_pk->yes_pk Yes no_pk No assess_pk->no_pk No consider_resistance Consider intrinsic or acquired resistance. yes_pk->consider_resistance run_pk_study Conduct pilot PK study. no_pk->run_pk_study increase_dose Increase dosing frequency or consider continuous infusion. run_pk_study->increase_dose increase_dose->assess_pk local_delivery Consider intratumoral (i.t.) administration. increase_dose->local_delivery

Caption: Troubleshooting decision tree for addressing poor in vivo efficacy of GNE-140.

References

Validation & Comparative

A Comparative Guide to (S)-GNE-140 and (R)-GNE-140: Enantiomeric Activity in Lactate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of GNE-140, (S)-GNE-140 and (R)-GNE-140, potent inhibitors of Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. The comparative data presented herein is intended to assist researchers in selecting the appropriate molecule for their studies in cancer metabolism and drug development.

Biochemical Activity: A Tale of Two Enantiomers

(R)-GNE-140 emerges as the significantly more potent inhibitor of both Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB) in cell-free biochemical assays. The (R)-enantiomer exhibits inhibitory concentrations (IC50) in the low nanomolar range, establishing it as a highly effective inhibitor of these key metabolic enzymes.[1][2][3][4] In direct comparison, (R)-GNE-140 is reported to be 18 times more potent than its (S)-counterpart.[1]

EnantiomerTargetIC50 (nM)
(R)-GNE-140 LDHA3
LDHB5
This compound LDHA~54 (calculated)
LDHB~90 (calculated)

Note: The IC50 values for this compound are calculated based on the 18-fold lower potency compared to (R)-GNE-140 as reported in the literature.

Cellular Activity: Probing the Impact on Cancer Cells

The superior biochemical potency of (R)-GNE-140 translates to its activity in cellular environments. (R)-GNE-140 has been shown to inhibit proliferation in a significant portion of a broad panel of 347 cancer cell lines, with a potency cutoff of 5 μM. Notably, it demonstrated inhibitory activity in two chondrosarcoma cell lines harboring IDH1 mutations with an IC50 of 0.8μM. While specific cellular activity data for this compound is less prevalent in the literature, its significantly lower biochemical potency suggests a correspondingly reduced efficacy in cell-based assays.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both enantiomers is the inhibition of lactate dehydrogenase, which plays a crucial role in the final step of anaerobic glycolysis. By blocking the conversion of pyruvate to lactate, GNE-140 disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic rate, a hallmark of many cancer cells known as the Warburg effect.

GNE140_Pathway Mechanism of Action of GNE-140 Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate LDHA_LDHB LDHA/LDHB Pyruvate->LDHA_LDHB NADH -> NAD+ Lactate Lactate GNE140 (R)-/(S)-GNE-140 GNE140->LDHA_LDHB Inhibition LDHA_LDHB->Lactate NAD_regen NAD+ Regeneration LDHA_LDHB->NAD_regen NAD_regen->Glycolysis Cell_Proliferation Cancer Cell Proliferation NAD_regen->Cell_Proliferation Supports Glycolysis->Pyruvate Glycolysis->Cell_Proliferation

Caption: Inhibition of LDHA/LDHB by GNE-140 blocks lactate production and NAD+ regeneration, thereby suppressing glycolysis-dependent cancer cell proliferation.

Experimental_Workflow Experimental Workflow for GNE-140 Comparison cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis LDH_Inhibition LDH Inhibition Assay (Recombinant LDHA/LDHB) IC50_Determination IC50 Determination LDH_Inhibition->IC50_Determination Comparative_Analysis Comparative Analysis of Potency and Efficacy IC50_Determination->Comparative_Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound or (R)-GNE-140 Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Treatment->Cell_Viability Lactate_Production Lactate Production Assay Compound_Treatment->Lactate_Production Cell_Viability->Comparative_Analysis Lactate_Production->Comparative_Analysis

Caption: A generalized workflow for the comparative evaluation of this compound and (R)-GNE-140 activity.

Experimental Protocols

Lactate Dehydrogenase (LDH) Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the IC50 values of this compound and (R)-GNE-140 against recombinant human LDHA and LDHB.

Materials:

  • Recombinant human LDHA and LDHB enzymes

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvic acid

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound and (R)-GNE-140 dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound and (R)-GNE-140 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted compounds. Include wells with DMSO only as a vehicle control.

  • Add a solution of recombinant LDHA or LDHB enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a substrate solution containing NADH and pyruvic acid to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. Measurements should be taken kinetically over a period of time (e.g., 10-15 minutes).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (Cellular)

This protocol describes a method to assess the effect of this compound and (R)-GNE-140 on the viability of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI with 5% FBS)

  • This compound and (R)-GNE-140 dissolved in DMSO

  • 96-well or 384-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cancer cells into a 96-well or 384-well opaque-walled plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the experiment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound and (R)-GNE-140 in complete cell culture medium.

  • Treat the cells with the diluted compounds. Include wells with medium and DMSO as vehicle controls.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cellular Lactate Production Assay

This protocol provides a general method for measuring the effect of GNE-140 enantiomers on lactate production in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and (R)-GNE-140 dissolved in DMSO

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and (R)-GNE-140. Include vehicle controls.

  • Incubate the cells for a desired period (e.g., 24 hours).

  • Collect the cell culture supernatant from each well.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Normalize the lactate concentration to the number of cells in each well (can be determined by a parallel cell viability assay).

  • Analyze the dose-dependent effect of the GNE-140 enantiomers on lactate production.

References

A Comparative Analysis of LDHA Inhibitors: (S)-GNE-140 vs. GSK2837808A

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in aerobic glycolysis, a metabolic hallmark of many cancer cells, by catalyzing the conversion of pyruvate to lactate. Inhibition of LDHA is a promising strategy to disrupt tumor metabolism and impede cancer progression. This guide provides a detailed comparison of two prominent LDHA inhibitors: (S)-GNE-140 and GSK2837808A, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical potency, cellular activity, and underlying mechanisms.

Biochemical Potency and Selectivity

A direct comparison of the inhibitory activity of this compound and GSK2837808A against LDHA and its isoform LDHB reveals differences in potency and selectivity. It is important to note that GNE-140 is a racemic mixture, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. For the purpose of a comprehensive comparison, data for the more active (R)-GNE-140 is included.

CompoundTargetIC50 (nM)Selectivity (LDHB/LDHA)
(R)-GNE-140 hLDHA3~1.7
hLDHB5
This compound hLDHA>18x less potent than (R)-enantiomerNot specified
GSK2837808A hLDHA2.6[1]~16.5[2][3]
hLDHB43[1]

hLDHA: human Lactate Dehydrogenase A, hLDHB: human Lactate Dehydrogenase B

GSK2837808A demonstrates high potency against LDHA with an IC50 of 2.6 nM and exhibits approximately 16.5-fold selectivity over LDHB. (R)-GNE-140 is also a highly potent inhibitor of LDHA with an IC50 of 3 nM, but shows lower selectivity for LDHA over LDHB (~1.7-fold). The (S)-enantiomer of GNE-140 is noted to be at least 18-fold less potent than the (R)-enantiomer.

Cellular Activity: Inhibition of Lactate Production and Cell Proliferation

The efficacy of LDHA inhibitors in a cellular context is a critical measure of their therapeutic potential. Both GNE-140 and GSK2837808A have been shown to inhibit lactate production and impact the proliferation of cancer cell lines.

In MIA PaCa-2 human pancreatic cancer cells, (R)-GNE-140 reduces lactate production with an IC50 of 670 nM. Furthermore, at a concentration of 5 µM, (R)-GNE-140 inhibits the proliferation of 37 out of 347 cancer cell lines tested. GSK2837808A rapidly and profoundly inhibits lactate production rates in various cancer cell lines, including hepatocellular and breast carcinomas. In Snu398 hepatocellular carcinoma cells, GSK2837808A inhibits lactate production with an EC50 of 400 nM. The potency of GSK2837808A in inhibiting cell proliferation varies across different cancer cell lines, with EC50 values ranging from 400 nM to over 30 µM.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Biochemical LDHA Enzyme Activity Assay (NADH Oxidation)

This assay measures the enzymatic activity of LDHA by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

  • Recombinant human LDHA enzyme

  • NADH

  • Sodium pyruvate

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound, GSK2837808A) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and sodium pyruvate in each well of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control.

  • Initiate the reaction by adding the recombinant human LDHA enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate released into the cell culture medium following treatment with LDHA inhibitors.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2, Snu398)

  • Cell culture medium and supplements

  • Test compounds (this compound, GSK2837808A)

  • Lactate assay kit (commercially available)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6, 24, or 48 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Read the signal using a microplate reader.

  • Normalize the lactate levels to the cell number or protein concentration to account for differences in cell proliferation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of LDHA inhibitors on the growth and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound, GSK2837808A)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate.

  • After cell attachment, add the test compounds at a range of concentrations.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance.

  • For the CellTiter-Glo® assay, add the reagent to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 or EC50 values.

Signaling Pathways and Experimental Workflows

The inhibition of LDHA has significant downstream effects on cellular signaling and metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of LDHA and a typical experimental workflow for evaluating LDHA inhibitors.

LDHA_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Glycolysis cluster_downstream Downstream Effects HIF-1α HIF-1α LDHA LDHA HIF-1α->LDHA Activates c-Myc c-Myc c-Myc->LDHA Activates KLF4 KLF4 KLF4->LDHA Represses Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->LDHA Lactate Lactate LDHA->Lactate NAD+ Regeneration NAD+ Regeneration LDHA->NAD+ Regeneration Anoikis Resistance Anoikis Resistance Lactate->Anoikis Resistance Redox Homeostasis Redox Homeostasis NAD+ Regeneration->Redox Homeostasis Tumor Progression Tumor Progression Redox Homeostasis->Tumor Progression Anoikis Resistance->Tumor Progression

LDHA Signaling Pathway in Cancer Metabolism.

LDHA_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical Assay Biochemical Assay Cellular Lactate Assay Cellular Lactate Assay Biochemical Assay->Cellular Lactate Assay Confirm Cellular Activity Cell Proliferation Assay Cell Proliferation Assay Cellular Lactate Assay->Cell Proliferation Assay Assess Anti-proliferative Effect Xenograft Model Xenograft Model Cell Proliferation Assay->Xenograft Model Evaluate In Vivo Efficacy Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Model->Pharmacokinetic Analysis LDHA Inhibitor Candidate LDHA Inhibitor Candidate LDHA Inhibitor Candidate->Biochemical Assay Determine IC50

Experimental Workflow for LDHA Inhibitor Evaluation.

Conclusion

Both this compound (and its more potent (R)-enantiomer) and GSK2837808A are potent inhibitors of LDHA that effectively disrupt cancer cell metabolism. GSK2837808A exhibits higher selectivity for LDHA over LDHB compared to (R)-GNE-140. The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the desired level of isoform selectivity and the cancer cell type being investigated. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore the therapeutic potential of LDHA inhibition in cancer.

References

Validating (R)-GNE-140 Specificity: A Comparative Guide Using the Inactive Enantiomer, (S)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a small molecule inhibitor is a critical step in preclinical research. This guide provides a framework for validating the specificity of the potent lactate dehydrogenase (LDH) inhibitor, (R)-GNE-140, by using its less active enantiomer, (S)-GNE-140, as a negative control. The significant difference in potency between these two molecules offers a robust method to demonstrate that the observed biological effects of (R)-GNE-140 are due to its specific inhibition of LDHA and LDHB.

(R)-GNE-140 is a highly potent inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively[1][2][3]. In contrast, its stereoisomer, this compound, is significantly less active, reportedly being 18 times less potent[1][2]. This substantial difference in activity between the two enantiomers provides a powerful tool for researchers to confirm that the cellular effects observed with (R)-GNE-140 treatment are a direct result of LDH inhibition and not due to off-target interactions.

Biochemical Potency Comparison

A direct comparison of the inhibitory activity of the (R) and (S) enantiomers of GNE-140 against their primary targets, LDHA and LDHB, is the foundational experiment for specificity validation. The 18-fold difference in potency is a key indicator of the specific interaction of the (R)-enantiomer with the enzyme's active site.

CompoundTargetIC50 (nM)Fold Difference vs. (R)-GNE-140
(R)-GNE-140 LDHA31
LDHB51
This compound LDHA~54 (calculated)18
LDHB~90 (calculated)18

Note: The IC50 values for this compound are calculated based on the reported 18-fold lower potency compared to (R)-GNE-140.

Experimental Protocols

To validate the specificity of (R)-GNE-140, researchers should perform side-by-side comparative experiments with this compound. Below are detailed protocols for key assays.

LDH Enzyme Inhibition Assay

This assay directly measures the inhibitory potential of each compound on purified LDHA and LDHB enzymes.

Principle: The enzymatic activity of LDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+ during the conversion of pyruvate to lactate.

Materials:

  • Purified human LDHA and LDHB enzymes

  • NADH

  • Sodium pyruvate

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • (R)-GNE-140 and this compound

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of (R)-GNE-140 and this compound in DMSO, and then dilute further into the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH (final concentration of ~150 µM), and the test compounds at various concentrations. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

  • Initiate the reaction by adding a solution of sodium pyruvate (final concentration of ~1 mM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity for each concentration of the inhibitors.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each enzyme.

Cellular Proliferation Assay

This assay assesses the impact of LDH inhibition on the growth of cancer cells, which are often highly dependent on glycolysis.

Principle: Cell viability is measured using a luminescent assay that quantifies ATP levels, an indicator of metabolically active cells.

Materials:

  • Cancer cell line known to be sensitive to LDH inhibition (e.g., a glycolytically dependent line)

  • Complete cell culture medium

  • (R)-GNE-140 and this compound

  • 384-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 384-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.

  • Allow cells to adhere overnight.

  • The following day, treat the cells with a serial dilution of (R)-GNE-140 and this compound. Include vehicle-treated (DMSO) wells as a negative control.

  • Incubate the plates for 72 hours.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 for each enantiomer.

Visualizing the Impact of LDH Inhibition

The inhibition of LDHA and LDHB by (R)-GNE-140 has a direct impact on cellular metabolism and can affect downstream signaling pathways.

Glycolysis and Lactate Production Pathway

(R)-GNE-140 blocks the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. This leads to a buildup of pyruvate and a reduction in lactate production.

Glycolysis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH LDHA_B LDHA/LDHB R_GNE_140 (R)-GNE-140 R_GNE_140->LDHA_B S_GNE_140 This compound (Inactive) S_GNE_140->LDHA_B Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Conclusion Enzyme_Assay LDH Enzyme Inhibition Assay ((R)-GNE-140 vs this compound) Proliferation Cell Proliferation Assay Enzyme_Assay->Proliferation Lactate Lactate Production Assay Enzyme_Assay->Lactate Analysis Compare IC50 values Proliferation->Analysis Lactate->Analysis Conclusion Confirm Specificity of (R)-GNE-140 Analysis->Conclusion

References

(S)-GNE-140 vs. FX-11: A Comparative Guide to Lactate Production Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis, has emerged as a promising target for cancer therapy. By catalyzing the conversion of pyruvate to lactate, LDH plays a pivotal role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. The inhibition of LDH can disrupt tumor metabolism, leading to reduced cell proliferation and survival. This guide provides an objective comparison of two notable LDH inhibitors, (S)-GNE-140 and FX-11, with a focus on their efficacy in inhibiting lactate production, supported by experimental data and detailed methodologies.

Mechanism of Action

Both this compound and FX-11 are small molecule inhibitors that target lactate dehydrogenase A (LDHA), the predominant LDH isoform in many cancer types. They function by competitively binding to the enzyme, thereby blocking the conversion of pyruvate to lactate.

FX-11 is a selective, reversible, and competitive inhibitor of LDHA with respect to NADH.[1] Its inhibition of LDHA leads to a decrease in lactate production and can induce metabolic stress in cancer cells.[2]

This compound is the less active enantiomer of the potent LDH inhibitor GNE-140.[3] The more active (R)-enantiomer, (R)-GNE-140, is a highly potent inhibitor of both LDHA and LDHB.[3] While less potent than its counterpart, this compound still contributes to the overall inhibitory activity of the racemic mixture, GNE-140, on lactate production.

Signaling Pathway of LDH Inhibition

The following diagram illustrates the central role of lactate dehydrogenase in glycolysis and the mechanism by which its inhibitors block lactate production.

LDH_Inhibition_Pathway cluster_nadh Redox Balance Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate LDHA LDHA Pyruvate->LDHA LDHA->Lactate Inhibitors This compound / FX-11 Inhibitors->LDHA NAD NAD+ NADH NADH NAD->NADH LDH

Caption: Inhibition of LDHA by this compound and FX-11 blocks the conversion of pyruvate to lactate.

Quantitative Comparison of Inhibitor Potency

ParameterThis compoundFX-11
Target LDHALDHA
Ki (LDHA) Not explicitly reported for (S)-enantiomer. The more active (R)-GNE-140 has an IC50 of 3 nM for LDHA.[3]8 µM
IC50 (LDHA) Estimated to be ~54 nM (based on (R)-enantiomer being 18-fold more potent).23.3 µM (in HeLa cells)
IC50 (Lactate Production) Not directly reported for (S)-enantiomer. Racemic GNE-140 has an IC50 of 3.04 µM for lactic acid inhibition in MDA-MB-231 cells.Not explicitly reported. At 10 µM, inhibited lactate production by 32-95% in neuroblastoma cell lines.

Experimental Data on Lactate Production Inhibition

FX-11

In a study on neuroblastoma cell lines, treatment with 10 µM FX-11 for 24 hours resulted in a significant decrease in extracellular lactate production. The level of inhibition varied between cell lines, with high LDHA-expressing lines showing greater sensitivity:

  • SK-N-AS cells: 89% inhibition of lactate production.

  • LAN-1 cells: 95% inhibition of lactate production.

  • BE(2)-C cells: 32% inhibition of lactate production.

This compound

Direct experimental data for the isolated this compound enantiomer on lactate production is limited. However, studies on the racemic mixture, GNE-140, demonstrate its efficacy. For instance, in MDA-MB-231 breast cancer cells, GNE-140 inhibited lactic acid production with an IC50 of 3.04 µM. Another study showed that 10 µM of GNE-140 suppressed glycolysis in human colon adenocarcinoma and murine melanoma cells.

Experimental Protocols

Measurement of Extracellular Lactate Production

A common method to quantify the effect of LDH inhibitors on lactate production is a colorimetric assay. The following is a generalized protocol based on methodologies used in studies of FX-11 and GNE-140.

Experimental Workflow:

Lactate_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with LDH inhibitor (this compound or FX-11) A->B C 3. Incubate for a defined period (e.g., 24 hours) B->C D 4. Collect cell culture supernatant C->D E 5. Perform colorimetric lactate assay D->E F 6. Measure absorbance (e.g., at 490 nm) E->F G 7. Calculate lactate concentration F->G

Caption: Workflow for measuring extracellular lactate production after treatment with LDH inhibitors.

Detailed Steps:

  • Cell Culture: Plate cells at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or FX-11. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Lactate Assay:

    • Transfer a small volume of the supernatant (e.g., 10-50 µL) to a new 96-well plate.

    • Prepare a reaction mixture containing lactate dehydrogenase, NAD+, and a colorimetric probe (e.g., a tetrazolium salt like INT or WST).

    • Add the reaction mixture to each supernatant sample. In this reaction, the lactate in the supernatant is oxidized to pyruvate by LDH, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) and then measure the absorbance at a wavelength appropriate for the chosen formazan product (e.g., 490 nm for INT).

  • Data Analysis: Generate a standard curve using known concentrations of lactate. Use the standard curve to determine the lactate concentration in the experimental samples. The percentage of lactate production inhibition can be calculated relative to the vehicle-treated control cells.

Conclusion

Both this compound and FX-11 are valuable research tools for studying the role of LDHA in cancer metabolism. Based on the available data, FX-11 demonstrates effective inhibition of lactate production in the low micromolar range. While quantitative data for this compound is less direct, its contribution to the potent activity of the racemic GNE-140 suggests it is also an active inhibitor, albeit significantly less potent than its (R)-enantiomer.

The choice between these inhibitors may depend on the specific experimental context, including the cell type and the desired potency. For researchers seeking a highly potent inhibitor, the (R)-enantiomer of GNE-140 or the racemic mixture may be more suitable. FX-11 offers a well-characterized inhibitor with demonstrated efficacy in various cancer models. Further head-to-head comparative studies would be beneficial to provide a more definitive assessment of their relative potencies in inhibiting lactate production.

References

Cross-Resistance Profile of (S)-GNE-140 and Other Lactate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance mechanisms observed with the lactate dehydrogenase (LDH) inhibitor (S)-GNE-140 and other inhibitors targeting the same pathway. The information presented is based on preclinical research and aims to inform strategies for overcoming drug resistance in cancer therapy. While most detailed studies have been conducted on the more potent (R)-enantiomer, (R)-GNE-140, the findings on resistance mechanisms are considered relevant to this compound. (R)-GNE-140 is reportedly 18 times more potent than its (S) isomer.

Executive Summary

Resistance to lactate dehydrogenase (LDH) inhibitors, such as GNE-140, can arise through various mechanisms, primarily categorized as target-related alterations and metabolic reprogramming. Understanding these mechanisms is crucial for the development of effective combination therapies and next-generation inhibitors. This guide summarizes key quantitative data, experimental methodologies, and the underlying signaling pathways associated with resistance to LDH inhibitors.

Data Presentation: Mechanisms of Resistance to LDH Inhibitors

Two principal mechanisms of resistance to LDH inhibitors have been identified: upregulation of an LDH isoform leading to broad cross-resistance, and specific mutations in the target protein that confer compound-specific resistance. A third significant mechanism involves a shift in cellular metabolism towards oxidative phosphorylation (OXPHOS).

Table 1: Summary of Cross-Resistance Mechanisms for LDH Inhibitors

Resistance MechanismDescriptionCross-Resistance ProfileKey Inhibitors Affected
LDHB Upregulation Increased expression of the LDHB isoform, which can compensate for the inhibition of LDHA.Pan-LDH inhibitor resistance: Confers resistance to multiple, chemically distinct LDH inhibitors.[1][2][3][4](R)-GNE-140, NCGC00420737
Target Mutation (e.g., LDHA I141T) A specific amino acid substitution in the drug-binding site of the target protein.Compound-specific resistance: Confers resistance to one inhibitor but not necessarily to others that bind differently.[5]NCGC00420737 (resistant), (R)-GNE-140 (sensitive)
Metabolic Reprogramming (Increased OXPHOS) Cancer cells shift their energy production from glycolysis to oxidative phosphorylation.Broad resistance to glycolytic inhibitors: Affects inhibitors targeting enzymes in the glycolytic pathway.GNE-140
Activation of AMPK-mTOR-S6K Pathway Upregulation of this signaling pathway drives the shift towards increased OXPHOS in acquired resistance.Acquired resistance to LDH inhibitors. GNE-140

Table 2: Comparative Potency of Selected LDH Inhibitors

InhibitorTarget(s)IC50 ValuesNotes
(R)-GNE-140 LDHA, LDHBLDHA: 3 nM, LDHB: 5 nM18-fold more potent than this compound.
This compound LDHA, LDHBNot explicitly reported, but estimated to be ~18-fold less potent than (R)-GNE-140.Racemic GNE-140 has been used in some studies.
NCGC00420737 LDHA, LDHBCompetitive inhibitor, specific IC50 not detailed in provided results.Used in forward genetic screens to identify resistance.
Oxamate LDHA, LDHB~800 µM (low potency).A structural analog of pyruvate.
FX11 LDHAMicromolar to submicromolar range.An NADH-competitive inhibitor.
Galloflavin LDHAPreclinical studies show potential.A natural compound.
Gossypol LDHA, LDHB, LDHCKi values: LDHA: 1.9 µM, LDHB: 1.4 µM, LDHC: 4.2 µM.A non-selective natural compound.
Quercetin LDHAInhibition rates of ~50-53% reported in some assays.A natural flavonoid.

Experimental Protocols

Forward Genetic Screens for Resistance Mechanisms

This experimental approach is designed to identify genetic mutations that confer resistance to a specific compound.

  • Cell Line Generation: A mismatch repair (MMR)-deficient cancer cell line (e.g., Hürthle cell carcinoma, NCI-237UTSW) is generated using CRISPR-Cas9 to facilitate a higher mutation rate.

  • Drug Selection: The MMR-deficient cells are exposed to a lethal concentration of an LDH inhibitor (e.g., NCGC00420737).

  • Isolation of Resistant Clones: Surviving cell colonies are isolated and expanded.

  • Validation of Resistance: The resistance of the isolated clones is confirmed by performing dose-response viability assays with the selective inhibitor.

  • Cross-Resistance Profiling: The resistant clones are then tested for sensitivity to other LDH inhibitors, such as (R)-GNE-140, to determine if the resistance is compound-specific or pan-inhibitor.

  • Genomic Analysis: Targeted sequencing of candidate genes (e.g., LDHA, LDHB) is performed on the resistant clones to identify potential resistance-conferring mutations.

  • Functional Validation: The identified mutations or gene expression changes (e.g., LDHB upregulation) are introduced into the parental sensitive cell line to confirm their role in conferring resistance.

Cell Viability Assays

These assays are used to determine the concentration of an inhibitor that is required to reduce cell viability by 50% (EC50).

  • Cell Seeding: Cancer cells are seeded into 96-well or 384-well plates at an appropriate density.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the LDH inhibitor.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: The results are normalized to untreated controls, and the EC50 values are calculated using a non-linear regression curve fit.

Analysis of Metabolic Reprogramming

This involves assessing the metabolic state of cancer cells to understand resistance mechanisms.

  • Metabolite Extraction: Intracellular metabolites are extracted from sensitive and resistant cells, both at baseline and after treatment with an LDH inhibitor.

  • Mass Spectrometry: The extracted metabolites are analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the levels of key metabolites in pathways like glycolysis and the TCA cycle.

  • Oxygen Consumption Rate (OCR) Measurement: An extracellular flux analyzer (e.g., Seahorse) is used to measure the OCR, which is an indicator of mitochondrial respiration and oxidative phosphorylation.

  • Western Blotting: Protein levels of key enzymes and signaling molecules in metabolic and resistance pathways (e.g., LDHA, LDHB, p-AMPK, p-S6K) are assessed by western blotting.

Mandatory Visualization

Signaling Pathways and Resistance Mechanisms

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH LDHA_LDHB LDHA/LDHB LDHA_LDHB->Lactate GNE_140 This compound GNE_140->LDHA_LDHB

G cluster_0 Target-Based Resistance cluster_1 Metabolic Bypass LDHB_up LDHB Upregulation Resistance Drug Resistance LDHB_up->Resistance Pan-Inhibitor Cross-Resistance LDHA_mut LDHA Mutation (e.g., I141T) LDHA_mut->Resistance Compound-Specific Resistance OXPHOS Increased Oxidative Phosphorylation (OXPHOS) OXPHOS->Resistance Metabolic Flexibility AMPK_path AMPK-mTOR-S6K Pathway Activation AMPK_path->OXPHOS LDH_Inhibitor LDH Inhibitor (this compound)

G start Sensitive Cancer Cell Line drug_exposure Expose to LDH Inhibitor 1 (e.g., NCGC00420737) start->drug_exposure isolate_clones Isolate Resistant Clones drug_exposure->isolate_clones validate_resistance Validate Resistance (Viability Assay) isolate_clones->validate_resistance cross_resistance Test with LDH Inhibitor 2 (e.g., (R)-GNE-140) validate_resistance->cross_resistance analyze_mechanism Analyze Mechanism (Sequencing, Western Blot, Metabolomics) cross_resistance->analyze_mechanism end Identify Resistance Mechanism analyze_mechanism->end

Conclusion

The development of resistance to LDH inhibitors like this compound is a multifaceted process. Cross-resistance is not uniform and depends on the specific mechanism at play. Upregulation of the LDHB isoform presents a significant challenge as it can confer resistance to a broad range of LDH inhibitors. Conversely, resistance driven by specific mutations in the drug target may be overcome by utilizing structurally different inhibitors. Furthermore, the metabolic plasticity of cancer cells, particularly their ability to switch to oxidative phosphorylation, is a key escape mechanism. These findings underscore the importance of characterizing the resistance profile of new LDH inhibitors and suggest that combination therapies, for instance, co-targeting LDH and OXPHOS, may be a promising strategy to enhance efficacy and mitigate the emergence of resistance.

References

Validating LDHA as a Therapeutic Target: A Comparative Guide to (S)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase A (LDHA) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in the Warburg effect by catalyzing the conversion of pyruvate to lactate. This metabolic adaptation allows cancer cells to thrive in hypoxic environments and contributes to tumor progression and therapeutic resistance. Consequently, LDHA is a promising target for novel anticancer therapies. This guide provides a comprehensive comparison of (S)-GNE-140, a tool compound used to validate LDHA as a therapeutic target, alongside its more potent enantiomer and other alternative inhibitors.

Introduction to this compound

This compound is the less active enantiomer of the potent and selective lactate dehydrogenase A (LDHA) inhibitor, (R)-GNE-140. Due to its significantly reduced inhibitory activity, this compound serves as an ideal negative control in experiments designed to validate the on-target effects of LDHA inhibition. By comparing the cellular and in vivo effects of the highly active (R)-enantiomer with the less active (S)-enantiomer, researchers can confidently attribute observed phenotypes to the specific inhibition of LDHA.

Comparative Performance Data

The following tables summarize the available quantitative data for GNE-140 enantiomers and other commonly used LDHA inhibitors.

Table 1: Biochemical Potency of LDHA Inhibitors

CompoundTarget(s)IC50 (nM)Notes
(R)-GNE-140 LDHA, LDHB3 (LDHA), 5 (LDHB)[1][2]Potent, dual inhibitor.
This compound LDHA~54 (estimated)18-fold less potent than (R)-GNE-140[1][2].
GNE-140 (racemic) LDHA, LDHB, LDHC5 (LDHA), 9 (LDHB), 9 (LDHC)[3]Potent inhibitor of all LDH isoforms.
GSK2837808A LDHA, LDHB2.6 (hLDHA), 43 (hLDHB)Highly selective for LDHA over LDHB.
FX-11 LDHA8,000 (Ki)Reduces ATP levels and induces oxidative stress.
Oxamate LDHA~800,000Pyruvate analog, lacks selectivity and potency.

Table 2: Cellular Activity of LDHA Inhibitors

CompoundCell LineAssayEC50 / Effect
GNE-140 (racemic) MiaPaCa-2 (Pancreatic)Lactate ProductionIC50 = 670 nM
GNE-140 (racemic) MDA-MB-231 (Breast)ProliferationInhibition at 30-120 µM
(R)-GNE-140 Panel of 347 cancer cell linesProliferationInhibits 11% of cell lines with a cutoff of 5 µM
(R)-GNE-140 Chondrosarcoma (IDH1 mutant)ProliferationIC50 = 0.8 µM
FX-11 HeLa (Cervical)ProliferationIC50 = 23.3 µM

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

LDHA Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LDHA.

  • Reagents:

    • Purified human LDHA enzyme

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

    • Pyruvate

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH, and pyruvate.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding the LDHA enzyme.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cellular Lactate Production Assay

This assay measures the effect of an inhibitor on lactate secretion from cancer cells.

  • Reagents:

    • Cancer cell line of interest

    • Cell culture medium

    • Test compounds (e.g., this compound)

    • Lactate assay kit (colorimetric or fluorometric)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

    • Collect the cell culture supernatant.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

    • Normalize the lactate levels to the cell number or protein concentration.

Cell Viability Assay (LDH Cytotoxicity Assay)

This assay assesses the cytotoxic effect of a compound by measuring the release of lactate dehydrogenase from damaged cells.

  • Reagents:

    • Cancer cell line of interest

    • Cell culture medium

    • Test compounds (e.g., this compound)

    • LDH cytotoxicity assay kit

  • Procedure:

    • Seed cells in a multi-well plate and treat with test compounds as described for the lactate production assay.

    • Collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit. The assay typically involves a coupled enzymatic reaction that produces a colored or fluorescent product.

    • Include positive controls (cells lysed to release all LDH) and negative controls (untreated cells).

    • Calculate the percentage of cytotoxicity based on the LDH release.

Visualizing the Role of LDHA and its Inhibition

Diagrams generated using Graphviz illustrate key pathways and experimental workflows.

LDHA_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Lactate Lactate LDHA->Lactate NAD+ <-> NADH Warburg_Effect Warburg Effect (Aerobic Glycolysis) LDHA->Warburg_Effect S_GNE_140 This compound (Negative Control) S_GNE_140->LDHA Weakly Inhibits R_GNE_140 (R)-GNE-140 (Potent Inhibitor) R_GNE_140->LDHA Inhibits

Caption: LDHA's central role in the Warburg effect and its inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Enzyme_Assay LDHA Enzyme Assay (IC50 Determination) Cell_Culture Cancer Cell Culture Animal_Model Xenograft/PDX Animal Model Treatment Treat with this compound & other inhibitors Cell_Culture->Treatment Lactate_Assay Lactate Production Assay Treatment->Lactate_Assay Viability_Assay Cell Viability Assay (EC50 Determination) Treatment->Viability_Assay Inhibitor_Admin Administer Inhibitor Animal_Model->Inhibitor_Admin Tumor_Growth Monitor Tumor Growth Inhibitor_Admin->Tumor_Growth PK_PD Pharmacokinetics & Pharmacodynamics Inhibitor_Admin->PK_PD

Caption: Workflow for validating LDHA as a therapeutic target.

Logical_Relationship LDHA_Target LDHA is a valid cancer target R_GNE_140_Active (R)-GNE-140 shows anti-cancer activity On_Target_Effect Observed effects are on-target R_GNE_140_Active->On_Target_Effect S_GNE_140_Inactive This compound shows minimal activity S_GNE_140_Inactive->On_Target_Effect On_Target_Effect->LDHA_Target

Caption: Logical framework for LDHA target validation.

Conclusion

The validation of LDHA as a therapeutic target relies on the use of specific and potent inhibitors. While (R)-GNE-140 demonstrates significant promise in preclinical studies due to its high potency, its less active enantiomer, this compound, plays an equally important, albeit different, role. By serving as a negative control, this compound allows researchers to unequivocally demonstrate that the observed anti-cancer effects of its counterpart are a direct consequence of LDHA inhibition. This comparative approach is fundamental to building a robust case for the clinical development of LDHA inhibitors. The data and protocols presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at further exploring the therapeutic potential of targeting LDHA in cancer.

References

Benchmarking (S)-GNE-140: A Comparative Guide to Novel LDHA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology due to its pivotal role in tumor metabolism and progression. As a key enzyme in the final step of anaerobic glycolysis, LDHA facilitates the conversion of pyruvate to lactate, a process that is frequently upregulated in cancer cells—a phenomenon known as the "Warburg effect."[1][2] Inhibition of LDHA is a promising strategy to disrupt cancer cell metabolism, induce cell death, and potentially overcome resistance to conventional therapies.[3][4] This guide provides a comparative analysis of (S)-GNE-140 against other novel LDHA inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

Introduction to this compound

This compound is the less active enantiomer of the potent LDHA inhibitor, GNE-140.[5] While its counterpart, (R)-GNE-140, demonstrates high potency, this compound serves as a valuable tool for structure-activity relationship (SAR) studies and as a negative control in experimental settings. Understanding the comparative performance of this compound against emerging LDHA inhibitors is crucial for validating new chemical scaffolds and elucidating the structural requirements for potent and selective LDHA inhibition.

Comparative Analysis of LDHA Inhibitors

The landscape of LDHA inhibitors is rapidly evolving, with several novel compounds demonstrating significant promise. This section provides a quantitative comparison of this compound with other notable LDHA inhibitors.

CompoundTarget(s)IC50 (LDHA)Cell-Based Assay (IC50)Key Features & References
This compound LDHALess active enantiomer of GNE-140Not widely reportedServes as a control for SAR studies.
(R)-GNE-140 LDHA, LDHB3 nM670 nM (Lactate production, MiaPaCa-2 cells)Potent inhibitor with demonstrated cellular activity.
ML-05 LDHANot explicitly stated, but described as a potent inhibitorInhibits cellular lactate production and tumor cell proliferationDemonstrates in vivo anti-tumor activity and enhances immunotherapy.
GSK2837808A LDHANanomolar potencyNot specified in provided abstractsA potent quinoline 3-sulfonamide inhibitor.
FX-11 LDHAMicromolar or submicromolar potencyNot specified in provided abstractsAn NADH-competitive inhibitor.
NHI-2 LDHANot specified in provided abstractsNot specified in provided abstractsN-hydroxyindole-based inhibitor.
Gossypol LDHAKi = 1.9 µMEC50 = 20 µM (Lung cancer cells)A natural polyphenol with known LDHA inhibitory activity.
Compound 7 (from virtual screening) LDHA0.36 µMEC50 = 3.0-5.5 µM (Lung cancer cells)Identified through virtual screening with demonstrated antiproliferative activity.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of LDHA inhibition.

LDHA Signaling Pathway

Lactate dehydrogenase A (LDHA) is a key enzyme in the glycolytic pathway, particularly under anaerobic conditions. In many cancer cells, this pathway is upregulated even in the presence of oxygen (aerobic glycolysis or the Warburg effect). LDHA catalyzes the conversion of pyruvate to lactate, regenerating NAD+ which is necessary for glycolysis to continue. Several transcription factors, such as KLF4 and FOXM1, have been shown to regulate LDHA expression. Inhibition of LDHA leads to a decrease in lactate production and can disrupt the metabolic processes that cancer cells rely on for rapid proliferation.

LDHA_Signaling_Pathway cluster_upstream Upstream Regulation cluster_glycolysis Glycolysis cluster_downstream Downstream Effects KLF4 KLF4 LDHA LDHA KLF4->LDHA represses FOXM1 FOXM1 FOXM1->LDHA activates Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate LDHA (NADH -> NAD+) Mitochondria\n(Oxidative Phosphorylation) Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria\n(Oxidative Phosphorylation) shunted to Tumor Microenvironment\n(Acidification, Immune Evasion) Tumor Microenvironment (Acidification, Immune Evasion) Lactate->Tumor Microenvironment\n(Acidification, Immune Evasion) LDHA_Inhibition LDHA Inhibition (this compound, Novel Inhibitors) LDHA_Inhibition->Pyruvate blocks conversion Experimental_Workflow Compound_Library Compound Library (this compound, Novel Inhibitors) Enzymatic_Assay LDHA Enzymatic Assay (IC50 Determination) Compound_Library->Enzymatic_Assay Cell_Based_Assays Cell-Based Assays Enzymatic_Assay->Cell_Based_Assays Hits Lactate_Production Lactate Production Assay Cell_Based_Assays->Lactate_Production Cell_Viability Cell Viability/Cytotoxicity Assay Cell_Based_Assays->Cell_Viability Target_Engagement Target Engagement Assay Cell_Based_Assays->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Leads Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (S)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like (S)-GNE-140 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational and disposal plan for this compound, a lactate dehydrogenase A (LDHA) inhibitor.

I. Understanding the Hazards

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment and to handle it with appropriate safety precautions.

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 2003234-64-6[2][3][4]
Molecular Formula C25H23ClN2O3S2[2]
Molecular Weight 499.04 g/mol
Appearance Solid
Solubility DMSO: Soluble, Methanol: Soluble
Storage Store at -20°C as a powder or -80°C in solvent

II. Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following personal protective equipment (PPE) is mandatory to minimize exposure risk.

ActivityRequired PPE
Weighing and Aliquoting (Solid) Double Gloves (chemically resistant), Lab Coat, Safety Goggles with side shields, N95 Respirator (in a chemical fume hood or ventilated enclosure)
Solution Preparation and Handling Double Gloves (chemically resistant), Lab Coat, Safety Goggles with side shields (in a chemical fume hood)
Cell Culture and In-Vitro Assays Single Gloves, Lab Coat, Safety Glasses (in a biological safety cabinet)
Waste Disposal Double Gloves (chemically resistant), Lab Coat, Safety Goggles, Face Shield

III. Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant. Under no circumstances should this compound or its solutions be disposed of down the drain.

A. Solid this compound Waste:

  • Collection:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.

    • Any materials grossly contaminated with solid this compound, such as weighing paper or disposable spatulas, should be collected in a designated, sealed hazardous waste bag within a chemical fume hood.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound", the CAS number "2003234-64-6", and the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.

B. Liquid Waste Containing this compound:

  • Collection:

    • Collect all solutions containing this compound (e.g., unused stock solutions, experimental working solutions, and contaminated solvents) in a designated, sealed, and leak-proof hazardous waste container.

    • The first rinse of any container that held this compound should also be collected as hazardous waste.

  • Labeling:

    • Clearly label the liquid hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), the approximate concentration, and the relevant hazard pictograms.

  • Storage:

    • Store the sealed liquid waste container in a secondary containment tray in a designated, secure, and well-ventilated area.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

C. Contaminated Laboratory Materials:

  • Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Consumables:

    • Gloves, pipette tips, tubes, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste bag.

  • Glassware:

    • Contaminated glassware should be rinsed with a suitable solvent to dissolve the this compound, and the rinsate collected as liquid hazardous waste. The glassware can then be washed with an appropriate laboratory detergent and water.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment:

    • Don the appropriate PPE, including double gloves, a lab coat, safety goggles, and a respirator if the spill involves solid material outside of a fume hood.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed material into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution. Collect all decontamination materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS department.

V. Experimental Protocols Workflow and Disposal Decision Tree

The following diagrams illustrate the general workflow for handling this compound and the decision-making process for its disposal.

G cluster_0 Experimental Workflow cluster_1 Disposal Workflow A Receipt of this compound B Log and Store at -20°C A->B C Weigh Solid in Fume Hood B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Waste Generation E->F G Waste Generated H Solid Waste (Unused compound, contaminated consumables) G->H I Liquid Waste (Solutions, rinsate) G->I J Sharps Waste (Needles, etc.) G->J K Collect in Labeled Hazardous Waste Container H->K I->K J->K L Store in Designated Area K->L M Institutional EHS Pickup L->M

Caption: General experimental and disposal workflow for this compound.

G A Is the material contaminated with this compound? B Dispose as Hazardous Chemical Waste A->B Yes C Dispose as General Lab Waste A->C No D Is it a liquid or solid? B->D E Collect in Liquid Hazardous Waste Container D->E Liquid F Collect in Solid Hazardous Waste Container D->F Solid

Caption: Decision tree for the proper segregation of this compound waste.

References

Personal protective equipment for handling (S)-GNE-140

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of (S)-GNE-140, a potent lactate dehydrogenase A (LDHA) inhibitor. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound in solid (powder) form and in solution. The following table summarizes the required PPE.

PPE CategorySolid (Powder)Solution
Hand Protection Double-gloving with nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Chemical safety goggles and a face shieldChemical safety goggles
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95, P100)Not generally required if handled in a certified chemical fume hood
Body Protection Disposable, solid-front barrier gown with tight-fitting cuffsDisposable, solid-front barrier gown with tight-fitting cuffs
Foot Protection Closed-toe shoesClosed-toe shoes

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures meticulously to ensure safe handling of this compound.

Engineering Controls and Designated Area
  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs. Access should be restricted to authorized personnel who have received specific training on handling potent compounds.

  • Weighing: Use a balance with a draft shield inside the chemical fume hood.

Preparation of this compound Solutions
  • Don PPE: Before beginning, put on all required PPE as specified in the table above.

  • Prepare Workspace: Cover the work surface within the chemical fume hood with disposable, absorbent bench paper.

  • Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solubilization: Slowly add the desired solvent (e.g., DMSO) to the powder. Gently swirl or vortex to dissolve. Avoid splashing.

  • Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Experimental Use
  • When adding the this compound solution to cell cultures or other experimental systems, work within a biological safety cabinet (BSC) or chemical fume hood.

  • Use positive displacement pipettes or pipette tips with filters to prevent aerosol formation.

  • After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan: Step-by-Step Waste Management

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All waste generated must be treated as hazardous.

Waste Segregation
  • Solid Waste: Unused this compound powder, contaminated gloves, gowns, bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, and pipette tips contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination Procedures
  • Prepare Decontamination Solution: A solution of 1% sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is recommended for decontaminating surfaces.

  • Surface Decontamination: After each use, thoroughly wipe down the work surface in the chemical fume hood, any equipment used, and the exterior of waste containers with the decontamination solution.

  • PPE Removal and Disposal: Remove PPE in the designated area, avoiding self-contamination. Dispose of all disposable PPE as solid hazardous waste. Wash hands thoroughly with soap and water after removing gloves.

Final Disposal
  • All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal in accordance with local, state, and federal regulations.

Signaling Pathway and Experimental Workflow

This compound is a potent inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway. By inhibiting LDHA, this compound disrupts the conversion of pyruvate to lactate, leading to a decrease in lactate production and potential cytotoxic effects in cancer cells that rely on glycolysis for energy.

GNE140_Pathway cluster_cell Cancer Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Conversion LDHA LDHA LDHA->Lactate S_GNE_140 This compound S_GNE_140->LDHA Inhibition

Caption: Mechanism of action of this compound in inhibiting lactate production.

Experimental_Workflow start Start: Handling this compound ppe 1. Don Appropriate PPE start->ppe prep 2. Prepare Solution in Fume Hood ppe->prep experiment 3. Conduct Experiment prep->experiment decontaminate 4. Decontaminate Surfaces & Equipment experiment->decontaminate waste 5. Segregate & Dispose of Waste decontaminate->waste end End: Procedure Complete waste->end

Caption: High-level experimental workflow for using this compound.

References

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